Biphenyl-4-YL-hydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-phenylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVHDZKZQXXRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212946 | |
| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-02-2 | |
| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63543-02-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Biphenyl-4-YL-hydrazine hydrochloride?
A Comprehensive Technical Guide to Biphenyl-4-YL-hydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a versatile chemical compound valued for its role as a building block in organic synthesis and medicinal chemistry.[1] As a hydrazine derivative, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] Its biphenyl structure enhances both stability and reactivity, making it a compound of significant interest in the development of novel therapeutic agents, particularly anti-cancer drugs, as well as polymers and dyes.[1][2] This document provides an in-depth overview of its physical and chemical properties, experimental characterization protocols, and primary applications.
Chemical and Physical Properties
This compound is typically an off-white to light yellow or brown crystalline solid.[1][3][4] The hydrochloride salt form generally enhances its stability and solubility in polar solvents like water and alcohols compared to its free base.[3]
General and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. Note that multiple CAS numbers are associated with this compound by different suppliers.
| Property | Value | Source(s) |
| IUPAC Name | (4-phenylphenyl)hydrazine;hydrochloride | [5][6] |
| Synonyms | 4-Biphenylhydrazine hydrochloride, [1,1'-Biphenyl]-4-ylhydrazine hydrochloride, N-Biphenyl-4-yl-hydrazinium chloride | [1][6] |
| CAS Number | 63543-02-2, 2217-77-8 | [1][3][5][6][7] |
| Molecular Formula | C₁₂H₁₃ClN₂ or C₁₂H₁₂N₂·HCl | [1][3][5][6][7] |
| Molecular Weight | 220.70 g/mol | [1][3][5][7] |
| Appearance | Off-white or beige solid[1]; Light yellow to brown solid[4]; Crystalline solid[3] | [1][3][4] |
| Melting Point | 213-214 °C | [4] |
| Solubility | Soluble in polar solvents such as water and alcohols.[3] | [3] |
| Storage Conditions | Store at 0-8 °C[1][8]; Store at 2-8°C under nitrogen[4] | [1][4][8] |
| Purity | ≥ 95% (NMR)[1], 97%[3] | [1][3] |
Chemical Structure and Reactivity
This compound possesses a hydrazine functional group attached to a biphenyl scaffold.[3] This structure is the basis for its utility in synthesis. The hydrochloride salt can be neutralized with a mild base to liberate the free hydrazine, which is a potent nucleophile.
Key reactions include:
-
Formation of Hydrazones: Reacts with aldehydes and ketones to form stable hydrazone derivatives, a crucial step in the synthesis of many heterocyclic compounds.[1]
-
Diazotization and Coupling: The hydrazine moiety can be used in diazotization reactions, expanding its utility in creating azo compounds, which are often used as dyes.[2]
-
Fischer Indole Synthesis: As a substituted hydrazine, it is a suitable precursor for the Fischer indole synthesis, a classic method for constructing indole rings, which are prevalent in pharmaceuticals.
The compound serves as a key intermediate in synthesizing complex molecules and is explored for creating new drugs due to its unique chemical structure.[1][2]
Experimental Protocols
The following sections detail generalized methodologies for the characterization and analysis of this compound, based on standard practices for similar organic compounds.
Purity and Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its solubility in polar solvents) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz spectrometer.[9][10]
-
Analysis:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the hydrazine protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons.
-
Purity Assessment: Purity can be estimated by comparing the integral of the compound's signals to those of a known internal standard with a precisely weighed mass.[1]
-
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the finely ground, dry crystalline solid is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus (e.g., a MEL-TEMP apparatus).[9]
-
Observation: The temperature is slowly increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The observed range of 213-214 °C is indicative of high purity.[4]
Characterization by Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Key expected vibrational bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
-
Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecule, confirming its elemental composition.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.[9]
-
Data Acquisition: The mass-to-charge ratio (m/z) is measured using a high-resolution instrument like a Time-of-Flight (TOF) analyzer.[9]
-
Analysis: The measured m/z for the parent ion [M+H]⁺ (the free base) should correspond closely to the calculated theoretical mass for C₁₂H₁₃N₂⁺, confirming the molecular formula.
Visualizations
General Synthetic Utility Workflow
The following diagram illustrates a typical synthetic pathway where this compound is used as a precursor to form a hydrazone, a common intermediate in drug synthesis.
Caption: General workflow for utilizing Biphenyl-4-YL-hydrazine HCl in synthesis.
Analytical Characterization Workflow
This diagram outlines the logical sequence of experiments to confirm the identity, structure, and purity of a synthesized batch of this compound.
Caption: Logical workflow for the analytical characterization of the compound.
Applications
This compound is a valuable reagent with diverse applications:
-
Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly in the development of anti-cancer agents where the biphenyl moiety can be involved in crucial biological interactions.[1][2]
-
Organic Synthesis: It is widely used for creating complex molecules and exploring new chemical pathways.[1]
-
Materials Science: The compound is utilized in producing polymers, resins, and dyes, contributing to the development of durable materials with specific properties.[1][2]
-
Analytical Chemistry: It can be employed in analytical methods, such as chromatography, to derivatize and identify other chemical substances.[1]
Safety and Handling
This compound and related hydrazine compounds are potent chemicals that require careful handling.
-
Hazards: While a specific Safety Data Sheet (SDS) for this exact compound can vary, related hydrazine hydrochlorides are classified as hazardous.[4] Potential hazards include being harmful if swallowed, toxic in contact with skin, causing skin irritation or severe burns, causing serious eye irritation or damage, and potentially causing respiratory irritation.[4][11][12]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere like nitrogen.[4][12][13]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 4. Hydrazine, (4-biphenylyl)-, hydrochloride | 63543-02-2 [amp.chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
Biphenyl-4-yl-hydrazine Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-yl-hydrazine hydrochloride is a pivotal chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and established applications, with a focus on experimental protocols and its role in relevant biological pathways.
Chemical and Physical Properties
This compound is an off-white to beige solid. While there has been some inconsistency in reporting, the most widely accepted Chemical Abstracts Service (CAS) number is 63543-02-2.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63543-02-2 | [1][2] |
| Molecular Formula | C₁₂H₁₃ClN₂ | [1] |
| Molecular Weight | 220.70 g/mol | [1] |
| IUPAC Name | (4-phenylphenyl)hydrazine;hydrochloride | [1] |
| Appearance | Off-white or beige solid | [3] |
| Synonyms | 4-Biphenylhydrazine hydrochloride, N-Biphenyl-4-yl-hydrazinium chloride, [1,1'-Biphenyl]-4-ylhydrazine hydrochloride | [1][3] |
Molecular Structure
The molecular structure of this compound consists of a biphenyl group, where two phenyl rings are connected by a single bond. A hydrazine group (-NHNH₂) is attached to the fourth carbon (para position) of one of the phenyl rings. The hydrochloride salt is formed by the protonation of the hydrazine group.
Applications in Organic Synthesis
This compound is a versatile reagent in organic chemistry, most notably for its use in the Fischer indole synthesis.[4] This reaction is a classic and widely used method for synthesizing indole ring systems, which are core structures in many pharmaceuticals.
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.[4][5]
Experimental Protocol: Synthesis of a Biphenyl-Substituted Indole
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, or zinc chloride)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the chosen ketone or aldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The resulting phenylhydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the phenylhydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both a catalyst and a solvent at elevated temperatures (e.g., 80-120 °C). Alternatively, a catalytic amount of zinc chloride in a high-boiling solvent like toluene can be used under reflux.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and water.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Role in Drug Development and Biological Activity
The biphenyl-hydrazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. It serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including anti-cancer and antimicrobial agents.[3]
Synthesis of Bioactive Hydrazone Derivatives
This compound can be readily converted to various hydrazone derivatives, which have shown a range of biological activities. For instance, the condensation of biphenyl-4-carboxylic acid hydrazide (derived from the corresponding hydrazine) with various aldehydes has yielded hydrazones with antimicrobial properties.[6]
Precursor to Enzyme Inhibitors
Derivatives of biphenyl-4-yl-hydrazine have been investigated as inhibitors of various enzymes. For example, studies have shown that certain hydrazine derivatives can act as selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[7] Furthermore, biphenyl-4-yl-acrylohydroxamic acid derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.[8]
Signaling Pathway: HDAC Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and other proteins, which in turn results in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, apoptosis, and inhibition of tumor growth.
Caption: Mechanism of action of biphenyl-derived HDAC inhibitors in cancer therapy.
Conclusion
This compound is a compound of considerable importance to the scientific research community. Its utility in the synthesis of complex heterocyclic structures like indoles, coupled with the demonstrated biological activity of its derivatives, ensures its continued relevance in both synthetic chemistry and drug discovery. The protocols and pathways outlined in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Key literature on the synthesis of Biphenyl-4-YL-hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key synthetic routes for Biphenyl-4-YL-hydrazine hydrochloride, a versatile intermediate in medicinal chemistry and organic synthesis.[1] The methodologies presented are based on established chemical principles, drawing from analogous and well-documented procedures for related hydrazine compounds.
Introduction
This compound, with the chemical formula C12H13ClN2, is a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] Its biphenyl scaffold and reactive hydrazine moiety make it a key component in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are prevalent in many biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 4-aminobiphenyl. This pathway involves:
-
Diazotization: The conversion of the primary aromatic amine (4-aminobiphenyl) into a diazonium salt using nitrous acid.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.
The final product is isolated as the hydrochloride salt.
Caption: General synthetic pathway for this compound.
Key Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound, adapted from established procedures for analogous compounds.
Protocol 1: Synthesis via Tin(II) Chloride Reduction
This is a widely used and reliable method for the reduction of diazonium salts to hydrazines.
Step 1: Diazotization of 4-Aminobiphenyl
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobiphenyl in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 4-biphenyldiazonium chloride solution.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
The this compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis via tin(II) chloride reduction.
Quantitative Data
While specific yield data for the synthesis of this compound is not extensively published, high yields can be expected based on analogous reactions.
| Parameter | Value/Range | Source/Analogy |
| Starting Material | 4-Aminobiphenyl | - |
| Key Reagents | Sodium nitrite, Tin(II) chloride dihydrate, Hydrochloric acid | - |
| Reaction Temperature | 0-10 °C | Analogous syntheses |
| Reaction Time | 2-4 hours | Analogous syntheses |
| Expected Yield | >80% | Based on similar reported syntheses |
| Reported Yield (Analogue) | 96% (for 4-benzyloxyphenylhydrazine HCl) | [2] |
Purity and Characterization
The purity of the synthesized this compound can be assessed using standard analytical techniques:
-
Melting Point: Comparison with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Safety Considerations
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
All procedures should be carried out in a well-ventilated fume hood.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform a thorough risk assessment before undertaking any experimental work.
References
Spectroscopic and Analytical Profile of Biphenyl-4-YL-hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Biphenyl-4-YL-hydrazine hydrochloride. These values are predicted based on the analysis of related aromatic hydrazines and biphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| 7.30 - 7.60 | Aromatic Protons (m) |
| 8.50 - 10.50 | -NH-NH₃⁺ Protons (br s) |
Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS). The exact shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3400 | N-H stretch (hydrazine) | Medium - Strong |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 1600 - 1620 | N-H bend (hydrazine) | Medium |
| 1580 - 1600 | C=C stretch (aromatic) | Medium - Strong |
| 1480 - 1520 | C=C stretch (aromatic) | Medium - Strong |
| 800 - 850 | C-H bend (para-substituted aromatic) | Strong |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 184.10 | [M-HCl]⁺ (Biphenyl-4-yl-hydrazine) |
| 169.08 | [C₁₂H₉N]⁺ |
| 154.08 | [C₁₂H₁₀]⁺ (Biphenyl) |
| 77.04 | [C₆H₅]⁺ (Phenyl) |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for hydrochloride salts).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Potassium bromide (KBr) of spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet for background correction.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrument Setup:
-
Set up the mass spectrometer with an appropriate ionization source (e.g., ESI in positive ion mode).
-
Calibrate the instrument using a standard calibrant.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Logical Relationship for Structural Elucidation
Caption: Logical approach to the structural elucidation of this compound using spectroscopic data.
References
In-Depth Technical Guide to the Solubility of Biphenyl-4-YL-hydrazine hydrochloride in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Biphenyl-4-YL-hydrazine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information, presents a predicted solubility profile based on physicochemical principles, and details a robust experimental protocol for the empirical determination of its solubility in various organic solvents.
Introduction to this compound
This compound (C₁₂H₁₃ClN₂) is a salt of an organic base, featuring a biphenyl group attached to a hydrazine moiety. This structure imparts a dual nature to the molecule: the biphenyl group is large and nonpolar, while the hydrazine hydrochloride group is polar and capable of ionic interactions and hydrogen bonding. This compound serves as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies (like recrystallization), and formulating products.
Solubility Profile
A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound. The available information is primarily qualitative.
Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like."[2][3] this compound's structure suggests a complex solubility profile:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ionic hydrochloride and the polar hydrazine group are expected to interact favorably with polar protic solvents through ion-dipole interactions and hydrogen bonding. Therefore, moderate to good solubility is predicted in these solvents.[4] However, the large, nonpolar biphenyl group will limit its solubility compared to smaller, more polar hydrazine salts.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but are not hydrogen bond donors. Good solubility is expected, particularly in highly polar solvents like DMSO and DMF, which are effective at solvating both the polar and nonpolar parts of a molecule.
-
Low-Polarity Solvents (e.g., Dichloromethane, Tetrahydrofuran): Solubility is expected to be limited. While the biphenyl group has an affinity for these solvents, the highly polar hydrazine hydrochloride moiety will resist dissolution.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The compound is predicted to be poorly soluble or insoluble in nonpolar solvents due to the dominance of the polar, ionic hydrazine hydrochloride group.
Data Presentation
The following table summarizes the available qualitative data and the predicted solubility of this compound in a range of common organic solvents. For drug development and process chemistry applications, it is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems using the experimental protocols outlined below.
| Solvent | Chemical Class | Predicted Solubility | Qualitative Data Source |
| Water | Polar Protic | Soluble | Soluble in polar solvents[4] |
| Methanol | Polar Protic | Soluble | Soluble in alcohols[4] |
| Ethanol | Polar Protic | Soluble | Soluble in alcohols[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | — |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | — |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | — |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble | — |
| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | — |
| Toluene | Aromatic Hydrocarbon | Poorly Soluble / Insoluble | — |
| Hexane | Aliphatic Hydrocarbon | Poorly Soluble / Insoluble | — |
Experimental Protocol for Thermodynamic Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[5] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Glass vials with screw caps or volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.
-
Solvent Addition: Pipette a precise volume of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is achieved. This typically requires 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer changes.
-
Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution: Dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration. The biphenyl group provides a strong chromophore, making UV-based detection highly suitable.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
This diagram outlines the logical relationships between the properties of the solute (this compound), the solvent, and the resulting solubility.
Caption: Factors influencing the solubility of the target compound.
References
An In-depth Technical Guide to the Applications of Biphenyl-4-YL-hydrazine hydrochloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-YL-hydrazine hydrochloride is a versatile and valuable reagent in modern organic chemistry, serving as a key building block for the synthesis of a wide array of heterocyclic compounds. Its unique structural motif, featuring a biphenyl core, imparts distinct properties to the resulting molecules, making it a reagent of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its utility in the Fischer indole synthesis and the preparation of pyrazole and carbazole derivatives. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.
Introduction
This compound (C₁₂H₁₃ClN₂) is a stable, crystalline solid that has emerged as a significant precursor in the synthesis of complex organic molecules.[1] Its bifunctional nature, possessing both a reactive hydrazine moiety and a rigid biphenyl scaffold, allows for the construction of diverse molecular architectures. This guide will delve into the core applications of this reagent, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors. The primary focus will be on its role in the synthesis of indoles, pyrazoles, and carbazoles, which are prevalent scaffolds in numerous biologically active compounds and functional materials.[2]
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[3][4] this compound serves as an excellent substrate for this reaction, leading to the formation of 2- and/or 3-substituted indoles bearing a biphenyl group.
General Reaction Scheme
The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][6]
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Versatility of Biphenyl-4-YL-hydrazine Hydrochloride: A Technical Guide to the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-YL-hydrazine hydrochloride has emerged as a pivotal building block in the realm of synthetic organic and medicinal chemistry. Its unique structural motif, featuring a biphenyl core, provides a versatile scaffold for the construction of a diverse array of novel nitrogen-containing heterocycles. These resulting compounds, including indole, pyrazole, and triazole derivatives, have demonstrated significant potential in pharmaceutical development, particularly as anti-cancer and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis of these key heterocyclic systems from this compound, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways to aid researchers in their drug discovery and development endeavors.
Introduction
The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery. Heterocyclic moieties are integral to the structure of a vast number of approved drugs and natural products, owing to their ability to engage in a wide range of biological interactions. This compound serves as a readily accessible and highly reactive precursor for the generation of various heterocyclic frameworks.[1][2] Its applications span from the creation of complex molecules for materials science to its primary role as a key intermediate in the synthesis of pharmaceuticals.[2] This guide will focus on three principal classes of heterocycles synthesized from this versatile building block: indoles, pyrazoles, and triazoles.
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the formation of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[3] The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to yield the indole.[3][4]
General Reaction Scheme
The overall transformation for the synthesis of biphenyl-substituted indoles is depicted below.
Caption: General workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-(biphenyl-4-yl)-3H-indole
This protocol is adapted from a general procedure for the synthesis of 3H-indoles.[5]
Materials:
-
This compound
-
Isopropyl methyl ketone
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol) and isopropyl methyl ketone (1.2 mmol) in glacial acetic acid (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3,3-trimethyl-5-(biphenyl-4-yl)-3H-indole.
Quantitative Data
While specific yield data for the synthesis of indoles from this compound is not extensively reported, analogous reactions with substituted phenylhydrazines suggest that yields can be high.[5] The biological activity of indole derivatives is a subject of significant interest, with some indole-based sulfonylhydrazides showing potent anticancer activity against human breast cancer cell lines.[6][7]
| Compound Class | Biological Activity | Cell Line | IC50 (µM) |
| Indole-based arylsulfonylhydrazides | Anticancer | MCF-7 | 13.2 - 82.03 |
| Biphenyl-substituted indole-based arylsulfonylhydrazide | Anticancer | MCF-7 | 17.3 |
Table 1: Anticancer activity of selected indole derivatives.[6][7]
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most common synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8] One-pot, three-component reactions have also been developed for the efficient synthesis of substituted pyrazoles.[9][10][11]
General Reaction Scheme
The synthesis of 1-(biphenyl-4-yl)-3,5-disubstituted-1H-pyrazoles can be achieved through the condensation of this compound with a 1,3-diketone.
Caption: Synthesis of pyrazoles from 1,3-diketones.
Experimental Protocol: One-Pot Synthesis of 1-(biphenyl-4-yl)-3,5-disubstituted-1H-pyrazoles
This protocol is based on a general one-pot procedure for pyrazole synthesis.[10]
Materials:
-
Aromatic aldehyde
-
Acetophenone derivative
-
This compound
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), and this compound (1 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of sodium hydroxide is added, and the mixture is refluxed for a specified time (typically 2-4 hours), with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data
The yields of pyrazole synthesis can be good to high, with the specific yield depending on the nature of the substituents.[9] Pyrazole derivatives have been extensively studied for their antimicrobial properties.
| Compound Class | Organism | MIC (µg/mL) |
| Pyrazole-derived hydrazones | Acinetobacter baumannii | 4 |
| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | 0.78 - 1.56 |
| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii | 0.78 - 1.56 |
| Pyrazole-1-carbothiohydrazide derivative | Candida albicans | 2.9 - 7.8 |
Table 2: Antimicrobial activity of selected pyrazole derivatives.[12][13]
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. Their synthesis often involves the cyclization of thiosemicarbazide intermediates, which can be derived from acyl hydrazides.[14]
General Reaction Scheme
A common route to 1,2,4-triazoles involves the formation of a thiosemicarbazide from an acetohydrazide, followed by cyclization.
Caption: General synthesis of 1,2,4-triazoles.
Experimental Protocol: Synthesis of Substituted 3-mercapto-1,2,4-triazoles
This protocol is adapted from a general procedure for the synthesis of 1,2,4-triazole derivatives.[14]
Materials:
-
2-(biphenyl-4-yloxy)acetohydrazide
-
Substituted aryl isothiocyanate
-
Ethanol
-
Triethylamine
Procedure:
-
A solution of 2-(biphenyl-4-yloxy)acetohydrazide (10 mmol) and a substituted aryl isothiocyanate (10 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours to form the corresponding thiosemicarbazide.
-
The reaction mixture is cooled, and the precipitated thiosemicarbazide is filtered and dried.
-
The thiosemicarbazide (5 mmol) is then dissolved in ethanol, and triethylamine (a catalytic amount) is added.
-
The mixture is refluxed until the evolution of H₂S gas ceases (monitored by lead acetate paper).
-
The reaction mixture is cooled, and the resulting solid 3-mercapto-1,2,4-triazole is filtered, washed with water, and recrystallized from a suitable solvent.
Quantitative Data
The yields for the synthesis of 1,2,4-triazoles can be good, and the resulting compounds have been investigated for various biological activities, including anti-inflammatory properties.[14]
| Compound | Yield (%) |
| 2-(biphenyl-4-yloxy)acetohydrazide | 90 |
| Substituted 3-mercapto-1,2,4-triazoles | 70-85 |
Table 3: Representative yields for the synthesis of 1,2,4-triazole precursors and products.[14]
Biological Significance and Signaling Pathways
While specific signaling pathways for heterocycles derived directly from this compound are not yet extensively elucidated in the public domain, the biological activities of the resulting indole and pyrazole derivatives suggest interactions with key cellular targets. For instance, the anticancer activity of indole derivatives often involves the inhibition of protein kinases or tubulin polymerization, which are critical components of cell division and signaling pathways. Pyrazole derivatives with antimicrobial activity likely interfere with essential bacterial enzymes or cell wall synthesis.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent derived from this compound.
Caption: A potential cancer signaling pathway targeted by novel heterocycles.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The Fischer indole synthesis, pyrazole formation through condensation reactions, and the synthesis of 1,2,4-triazoles represent robust and adaptable methods for generating libraries of compounds with significant potential for drug discovery. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the elucidation of specific structure-activity relationships and the identification of the precise molecular targets and signaling pathways modulated by these novel heterocycles.
References
- 1. japsonline.com [japsonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. worldresearchersassociations.com [worldresearchersassociations.com]
- 11. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
The Genesis of a Key Synthetic Building Block: A Technical Guide to Biphenyl-4-YL-hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-YL-hydrazine hydrochloride, a versatile organic compound, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its unique biphenyl scaffold coupled with the reactive hydrazine group makes it an invaluable building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[1] This technical guide delves into the historical context of its discovery, presents its key physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.
Historical Context: An Evolution of Aromatic Hydrazine Synthesis
The synthesis of aromatic hydrazines is intrinsically linked to the development of diazo chemistry. The diazotization of an aromatic amine, followed by a reduction step, is the classical and still widely practiced method for preparing aryl hydrazines. This fundamental transformation was extensively studied by German chemists in the latter half of the 19th century, with journals like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie being the primary platforms for disseminating such discoveries.[2][3][4][5][6]
The precursor to this compound is 4-aminobiphenyl. The synthesis of 4-aminobiphenyl and other biphenyl derivatives became more accessible following advancements in coupling reactions. With a reliable source of 4-aminobiphenyl, its conversion to the corresponding hydrazine via diazotization and reduction would have been a logical extension of the established synthetic methodologies of the time. Therefore, it is highly probable that this compound was first synthesized in a research or industrial laboratory in the late 19th or early 20th century, though the work may not have been published as a standalone discovery but rather as a step in the synthesis of a larger, target molecule.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClN₂ | [1][7] |
| Molecular Weight | 220.70 g/mol | [1][7][8] |
| Appearance | Off-white or beige solid | [1] |
| Melting Point | 213-214 °C | [9] |
| Purity | ≥ 95% (NMR) | [1] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [10] |
| Storage Conditions | 0-8 °C, stored under nitrogen. | [1] |
Spectral data, including ¹H NMR, is available in public databases such as PubChem, which can be used for structural confirmation.[7][8]
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound from 4-aminobiphenyl. This procedure is based on well-established methods for the preparation of aromatic hydrazine hydrochlorides.[11][12][13]
Materials:
-
4-Aminobiphenyl
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
Step 1: Diazotization of 4-Aminobiphenyl
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a suspension of 4-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the 4-aminobiphenyl suspension over a period of 30-45 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 - 3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold stannous chloride solution to the vigorously stirred diazonium salt solution. A precipitate of this compound will begin to form.
-
During the addition, maintain the temperature of the reaction mixture below 10 °C.
-
Once the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
Step 3: Isolation and Purification of the Product
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a wash with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]
- 3. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
- 4. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. catalog.hathitrust.org [catalog.hathitrust.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrazine, (4-biphenylyl)-, hydrochloride | C12H13ClN2 | CID 459034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 11. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Biphenyl-4-YL-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-YL-hydrazine hydrochloride, also known as (4-phenylphenyl)hydrazine hydrochloride, is a valuable reagent in the fields of medicinal chemistry and organic synthesis. Its utility as a building block, particularly in the development of novel therapeutics, necessitates a thorough understanding of its safety profile and proper handling procedures.[1] This guide provides an in-depth overview of the known hazards, handling precautions, and emergency procedures associated with this compound, compiled from safety data sheets and toxicological information. It is intended to equip laboratory personnel with the knowledge required to work with this chemical safely.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is the awareness of its physical and chemical properties. This data is crucial for appropriate storage, handling, and emergency response planning.
| Property | Value | Source |
| Synonyms | (4-phenylphenyl)hydrazine hydrochloride, 4-Biphenylylhydrazine hydrochloride | [2][3] |
| CAS Number | 2217-77-8, 63543-02-2 | [1][3][4] |
| Molecular Formula | C₁₂H₁₃ClN₂ | [2][5] |
| Molecular Weight | 220.70 g/mol | [4][5] |
| Appearance | Off-white or beige solid | [1] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which may vary slightly between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the product in use.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer/Suspected of causing cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |
Note: The carcinogenicity classification may vary. Some sources classify it as Category 1B, while others list it as Category 2. Users should handle this compound with the assumption of carcinogenicity.
Signal Word: Danger[6]
Hazard Pictograms:
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are essential. Ensure full skin coverage. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used. |
Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain chemical integrity.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
General Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2°C and 8°C. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills : Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.
-
Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for hazardous waste disposal.
-
Environmental Precautions : This substance is very toxic to aquatic life. Prevent it from entering soil, drains, and surface water.
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the following are representative methodologies based on OECD guidelines for assessing the types of hazards associated with this chemical.
Acute Oral Toxicity (Representative OECD Guideline 420: Fixed Dose Procedure)
-
Objective : To determine the dose at which the substance causes evident toxicity.[7]
-
Animals : Healthy, young adult female rats are typically used.[8]
-
Procedure :
-
Animals are fasted overnight before dosing.[9]
-
The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[8]
-
A sighting study with a single animal is often performed to determine the appropriate starting dose.[8]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]
-
-
Endpoint : The dose that produces evident toxicity but not mortality in the animals. This information is used for GHS classification.[7]
Skin Irritation (Representative OECD Guideline 439: In Vitro Skin Irritation)
-
Objective : To assess the potential of a chemical to cause skin irritation.[10][11]
-
Test System : A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis.[10][11][12]
-
Procedure :
-
The test chemical is applied topically to the surface of the RhE tissue.[12]
-
After a defined exposure period (e.g., 60 minutes), the chemical is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[12]
-
Cell viability is measured using a colorimetric assay, such as the MTT assay.[12]
-
-
Endpoint : If the cell viability is reduced below a certain threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.[12]
Eye Irritation (Representative OECD Guideline 405: Acute Eye Irritation/Corrosion)
-
Objective : To determine the potential of a substance to cause eye irritation or corrosion.[13][14]
-
Animals : Healthy, adult albino rabbits are used.[15]
-
Procedure :
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[14][16] The other eye serves as a control.
-
The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[15][16]
-
The severity of the reactions is scored.
-
-
Endpoint : The substance is classified based on the severity and reversibility of the observed eye lesions.[15]
Mutagenicity (Representative Ames Test Protocol)
-
Objective : To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in bacteria.[17][18]
-
Test System : Strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).[17]
-
Procedure :
-
The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium that lacks the required amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint : A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[18] This suggests that the chemical is mutagenic.
Visualized Safety Workflows
To further aid in the practical application of these safety measures, the following diagrams illustrate key logical workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency response workflow for a spill of this compound.
Conclusion
This compound is a potent and versatile chemical with significant applications in research and development. However, its hazardous properties demand the utmost respect and adherence to stringent safety protocols. By understanding its physical and chemical properties, recognizing its hazards, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory when handling this and other similarly hazardous compounds. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 3. pschemicals.com [pschemicals.com]
- 4. scbt.com [scbt.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 8. scribd.com [scribd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. siesascs.edu.in [siesascs.edu.in]
- 12. x-cellr8.com [x-cellr8.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. ossila.com [ossila.com]
An In-depth Technical Guide to Biphenyl-4-YL-hydrazine Hydrochloride and Its Common Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-YL-hydrazine hydrochloride is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, combining the rigidity of the biphenyl scaffold with the reactivity of the hydrazine moiety, make it a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and its most common and impactful chemical reactions, including the Fischer indole synthesis, hydrazone formation, and the synthesis of pyrazoles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a practical resource for researchers in drug discovery and development.
Introduction
The biphenyl moiety is a recognized privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. When coupled with a hydrazine functional group, as in Biphenyl-4-YL-hydrazine, it becomes a powerful tool for the construction of nitrogen-containing heterocycles. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] This guide will delve into the core chemical transformations of this reagent, providing the necessary technical details for its effective utilization in the laboratory.
Synthesis of this compound
The most common and reliable method for the preparation of aryl hydrazine hydrochlorides involves a two-step sequence starting from the corresponding aniline: diazotization followed by reduction. This procedure can be effectively adapted for the synthesis of this compound from 4-aminobiphenyl.
Experimental Protocol: Synthesis from 4-Aminobiphenyl
This protocol is adapted from the well-established synthesis of phenylhydrazine hydrochloride.
Step 1: Diazotization of 4-Aminobiphenyl
-
In a flask equipped with a mechanical stirrer and immersed in an ice-salt bath, add a solution of concentrated hydrochloric acid in water.
-
Cool the solution to 0°C and add 4-aminobiphenyl while maintaining the temperature.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0°C.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride should form.
-
Continue stirring the mixture in the ice bath for approximately one hour to ensure complete reduction.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid product with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain this compound as a stable solid.
Key Chemical Reactions
This compound is a precursor to a multitude of heterocyclic structures. The following sections detail its most prominent applications in organic synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[2][3]
This protocol is based on established procedures for the synthesis of 2-phenylindoles.
-
Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of this compound and acetophenone in a suitable solvent such as ethanol. Add a catalytic amount of a weak acid, like acetic acid. Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After cooling the reaction mixture, remove the solvent under reduced pressure. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or anhydrous zinc chloride.
-
Heat the mixture to a temperature between 150-180°C for 1-3 hours. The reaction is often accompanied by the evolution of ammonia.
-
Work-up and Purification: Cool the reaction mixture and carefully quench it by adding it to ice-water with stirring. The solid product will precipitate.
-
Collect the crude product by filtration and wash it thoroughly with water.
-
Purify the crude indole by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(biphenyl-4-yl)-1H-indole.
| Starting Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Polyphosphoric Acid | Neat | 160-170 | 2 | 75-85 | Adapted from general procedures |
| Cyclohexanone | Zinc Chloride | Neat | 170-180 | 1.5 | 70-80 | Adapted from general procedures |
| Propiophenone | Acetic Acid | Acetic Acid | Reflux | 4 | 65-75 | Adapted from general procedures |
Hydrazone Formation
The initial step in the Fischer indole synthesis, the formation of a hydrazone, is a significant reaction in its own right. Hydrazones are stable compounds with a wide range of applications, including as intermediates in the synthesis of other heterocycles and as biologically active molecules themselves. The reaction proceeds via the nucleophilic addition of the hydrazine to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule.
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified hydrazone under vacuum.
| Aldehyde/Ketone | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | Room Temp. | 2 | >90 | General Knowledge |
| Acetone | Methanol | Reflux | 1 | >85 | General Knowledge |
| 4-Methoxybenzaldehyde | Ethanol | Room Temp. | 3 | >90 | General Knowledge |
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound can be used to synthesize 1-(biphenyl-4-yl)-substituted pyrazoles by reacting it with 1,3-dicarbonyl compounds.
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of acetylacetone (a 1,3-dicarbonyl compound).
-
Reflux the reaction mixture for 2-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude pyrazole by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.
| 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Ethanol | Reflux | 3 | 80-90 | General Knowledge |
| Ethyl Acetoacetate | Acetic Acid | Reflux | 4 | 75-85 | General Knowledge |
| Dibenzoylmethane | Ethanol | Reflux | 4 | 85-95 | General Knowledge |
Conclusion
This compound is a cornerstone reagent for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its participation in robust and versatile reactions like the Fischer indole synthesis and pyrazole formation allows for the creation of complex molecular architectures from readily available starting materials. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chemical entity in their drug discovery and development endeavors. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies in the future.
References
An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in Biphenyl-4-YL-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the hydrazine moiety in biphenyl-4-yl-hydrazine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science due to its capacity to participate in a variety of chemical transformations, leading to the synthesis of diverse heterocyclic scaffolds and other valuable organic molecules.[1]
Core Reactivity of the Hydrazine Moiety
The reactivity of this compound is primarily centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This allows it to readily react with electrophilic species, most notably carbonyl compounds, to form hydrazones. These hydrazones are often stable intermediates that can be isolated or used in situ for subsequent cyclization reactions. The biphenyl group, a large aromatic substituent, influences the reactivity through steric and electronic effects.[2]
Key reaction types involving the hydrazine moiety of this compound include:
-
Fischer Indole Synthesis: A classic and powerful method for the synthesis of indole rings.
-
Pyrazole Formation: Reaction with 1,3-dicarbonyl compounds to yield pyrazole derivatives.
-
Formazan Synthesis: Reaction with aldehydes and diazonium salts to produce formazan dyes.
-
Palladium-Catalyzed C-N Coupling: Formation of N-aryl bonds, such as in the Buchwald-Hartwig amination.
These reactions open avenues for the creation of complex molecules with potential biological activity.[2]
Key Synthetic Applications and Experimental Protocols
This section details the experimental protocols for several key reactions of this compound. The provided protocols are based on established methodologies for analogous aryl hydrazines and have been adapted for the title compound.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction of aryl hydrazines, enabling the construction of the indole nucleus.[3][4][5] The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed[2][2]-sigmatropic rearrangement.[4][5]
Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)-1H-indole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to 150-170°C for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Biphenyl-4-yl-hydrazine HCl | Acetophenone | Acetic acid, PPA | Ethanol | 150-170 | 3-6 | 70-80 (estimated) |
| Phenylhydrazine | Acetophenone | ZnCl₂ | None | 170 | 0.5 | 72-80[6] |
Note: The yield for the biphenyl derivative is an estimation based on typical Fischer indole synthesis yields.
Logical Workflow for Fischer Indole Synthesis
Pyrazole Synthesis
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds.[2][7][8]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(biphenyl-4-yl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and acetylacetone (1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Biphenyl-4-yl-hydrazine HCl | Acetylacetone | Ethanol | Reflux | 2-4 | 85-95 (estimated) |
| Substituted Phenylhydrazines | Acetylacetone | Glycerol-water | 90 | 3-4 | High (unspecified)[9] |
| Hydrazine Derivatives | 1,3-Diketones | Ethylene Glycol | Room Temp | - | 70-95[7] |
Note: The yield for the biphenyl derivative is an estimation based on typical pyrazole synthesis yields.
Logical Workflow for Pyrazole Synthesis
Formazan Synthesis
Formazans are intensely colored compounds characterized by the N=N-C=N-NH- chain. They are synthesized through the coupling of an aryl diazonium salt with a hydrazone.[10][11]
Experimental Protocol: Synthesis of a Biphenyl-substituted Formazan
-
Hydrazone Formation: Prepare the hydrazone by reacting this compound with an appropriate aldehyde (e.g., benzaldehyde) in a slightly acidic medium (e.g., acetic acid in ethanol).[10]
-
Diazotization: In a separate flask, dissolve an aromatic amine (e.g., aniline) in dilute hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Coupling: Add the cold diazonium salt solution to the hydrazone solution, maintaining a low temperature and alkaline conditions (e.g., by adding sodium hydroxide solution).
-
Isolation: The formazan product typically precipitates as a colored solid. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Yield (%) |
| Biphenyl-4-yl-hydrazine HCl | Benzaldehyde | Aniline | Ethanol/Water | 0-10 | Good (unspecified) |
| Phenylhydrazine | Benzaldehyde | Substituted Aryl Amine | Water/HCl | <10 | Not specified[10] |
Logical Workflow for Formazan Synthesis
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This modern synthetic method can be applied to the arylation of biphenyl-4-yl-hydrazine.[9][12][13]
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.) in a dry solvent (e.g., toluene).
-
Reaction: Heat the mixture at 80-110°C until the starting materials are consumed (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Biphenyl-4-yl-hydrazine HCl | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Moderate to high (estimated) |
| Hydrazine Derivatives | Aryl Halides | Pd(OAc)₂ | MOP-type | Cs₂CO₃ | 1,4-Dioxane | - | Moderate to excellent[13] |
Note: The yield is an estimation based on typical Buchwald-Hartwig amination reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Relevance in Drug Development
The reactivity of this compound makes it a valuable precursor for the synthesis of compounds with potential therapeutic applications.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Biphenyl-urea derivatives have been identified as potent VEGFR-2 inhibitors.[14][15][16] The synthesis of such compounds can involve the use of biphenyl-amine precursors, which can be derived from biphenyl-4-yl-hydrazine.
VEGFR-2 Signaling Pathway
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[17] Hydrazine derivatives are a known class of MAO inhibitors and have been used as antidepressants.[18][19] The mechanism often involves the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, leading to irreversible inhibition.[20]
Mechanism of MAO Inhibition by Arylhydrazines
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential for applications in drug discovery and materials science. Its hydrazine moiety provides a reactive handle for the construction of a wide array of molecular architectures, particularly nitrogen-containing heterocycles. The synthetic routes outlined in this guide, including the Fischer indole synthesis, pyrazole and formazan formation, and palladium-catalyzed aminations, demonstrate the broad utility of this compound. Furthermore, its relevance as a scaffold for the development of bioactive molecules, such as VEGFR-2 and MAO inhibitors, underscores its importance for researchers in the pharmaceutical and life sciences. Further exploration of the reactivity of this compound is likely to uncover novel transformations and lead to the discovery of new chemical entities with valuable properties.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 13. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 14. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 17. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 18. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis of 2-(Biphenyl-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction used to synthesize indoles from a phenylhydrazine and an aldehyde or ketone.[1] Discovered by Hermann Emil Fischer in 1883, this method remains a cornerstone in the synthesis of the indole scaffold, a privileged structure found in numerous natural products, pharmaceuticals, and functional materials.[1][2] This document provides a detailed protocol for the synthesis of 2-(Biphenyl-4-yl)-1H-indole using Biphenyl-4-YL-hydrazine hydrochloride as the starting material. The resulting biphenyl-substituted indole is a valuable building block in medicinal chemistry and materials science, with potential applications in the development of novel therapeutic agents and organic electronics.[3][4]
Reaction Principle
The Fischer indole synthesis proceeds through the reaction of an arylhydrazine with a carbonyl compound to form an arylhydrazone intermediate. Under acidic conditions and heat, this intermediate undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[1][6] The use of this compound allows for the regioselective synthesis of an indole with a biphenyl moiety at the 2-position.
Quantitative Data Summary
The following table summarizes the reactants and expected product for the Fischer indole synthesis of 2-(Biphenyl-4-yl)-1H-indole. Yields are typically moderate to high but can vary based on the specific reaction conditions and purity of the starting materials.
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield (%) |
| This compound | Acetophenone | Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) | 2-(Biphenyl-4-yl)-1H-indole | 65-85 |
Experimental Protocol
This protocol details the synthesis of 2-(Biphenyl-4-yl)-1H-indole from this compound and acetophenone.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 - 1.2 eq)
-
Polyphosphoric Acid (PPA) or anhydrous Zinc Chloride (ZnCl₂) (catalytic to stoichiometric amounts)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Hydrazone Formation (Optional One-Pot Procedure):
-
In a round-bottom flask, combine this compound (1.0 eq) and acetophenone (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.[5][7]
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid if using ethanol as solvent) can be added to facilitate hydrazone formation.[7]
-
The mixture is typically stirred at room temperature or gently heated for 1-2 hours to form the corresponding hydrazone in situ.[8]
-
-
Indolization:
-
To the mixture containing the hydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is a common and effective catalyst for this reaction.[7] Alternatively, a Lewis acid such as anhydrous zinc chloride can be used.[5] The amount of PPA should be sufficient to create a stirrable slurry.
-
Attach a reflux condenser and heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the solvent and catalyst used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and quench the acid.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications in Drug Development
The indole nucleus is a prominent feature in many biologically active compounds and approved drugs. Biphenyl-substituted indoles, such as the one synthesized in this protocol, are of particular interest to medicinal chemists. The biphenyl group can engage in favorable pi-stacking interactions with biological targets and can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. These compounds have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-microbial agents. The detailed protocol provided here serves as a foundational method for the synthesis of a library of novel biphenyl-indole derivatives for drug discovery and development programs.
References
Application Note: Step-by-Step Synthesis of Pyrazole Derivatives with Biphenyl-4-YL-hydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their diverse biological activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] A prominent example is Celecoxib, a selective COX-2 inhibitor used for treating arthritis, which features a 1,5-diarylpyrazole scaffold.[3][4]
The most common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[5][6] This reaction involves the acid-catalyzed cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][7] This application note provides a detailed protocol for the synthesis of pyrazole derivatives using biphenyl-4-yl-hydrazine hydrochloride as the hydrazine component, a key precursor for various biologically active molecules.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr synthesis proceeds through a well-established mechanism. First, the hydrazine nucleophilically attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[5][8] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[5][9] When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can potentially yield two regioisomeric products, although one is often favored based on the steric and electronic properties of the reactants.[5]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of pyrazole derivatives from this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
Various 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Solvents: Absolute ethanol, glacial acetic acid, water
-
Catalyst: Hydrochloric acid (optional, as the starting material is a hydrochloride salt)[10]
-
Reagents for work-up and purification: Sodium bicarbonate, brine, anhydrous sodium sulfate, ethyl acetate, hexane, silica gel for column chromatography.
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, MS) for characterization
-
General Synthesis Procedure
The following is a general protocol that can be adapted based on the specific 1,3-dicarbonyl reactant used.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the 1,3-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid.[8]
-
Heating and Reflux: Heat the mixture to reflux with constant stirring. The reaction time can vary from 1 to 8 hours depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexane).[8] The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water.[8]
-
If no precipitate forms, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize any acid and precipitate the crude product.
-
Alternatively, concentrate the solvent using a rotary evaporator, and extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure pyrazole derivative.[1]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[11][12]
Data Presentation
The following table summarizes representative examples of pyrazole derivatives synthesized from biphenyl-4-yl-hydrazine or its sulfonamide analogue (a closely related precursor) with various 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Product Name/Structure | Reaction Conditions | Yield (%) | Reference |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | Water, HCl, Reflux | High | [4][10] |
| Acetylacetone (2,4-Pentanedione) | 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole | Ethanol, Acetic Acid, Reflux | ~75% | [13] (analogy) |
| Ethyl Acetoacetate | 1-(Biphenyl-4-yl)-3-methyl-1H-pyrazol-5(4H)-one | Glacial Acetic Acid, 100°C | High | [8] (analogy) |
| Dibenzoylmethane | 1-(Biphenyl-4-yl)-3,5-diphenyl-1H-pyrazole | Acetic Acid, Reflux | Good | General Knorr |
| 1,1,1-Trifluoro-2,4-pentanedione | 1-(Biphenyl-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Ethanol, Reflux | Good | [3] (analogy) |
Note: Yields and conditions can vary. The data for some entries are based on analogous reactions due to the proprietary nature of specific industrial processes.
Applications in Drug Development
Derivatives synthesized from biphenyl-4-yl-hydrazine are of significant interest to the pharmaceutical industry. The biphenyl moiety can form crucial interactions within the active sites of biological targets.
-
COX-2 Inhibition: The primary application is in the development of selective COX-2 inhibitors for treating inflammation and pain, as exemplified by Celecoxib.[3][14]
-
Anticancer Agents: The pyrazole scaffold is prevalent in compounds designed as anticancer agents, targeting various pathways involved in tumor cell growth.[2]
-
Other Therapeutic Areas: These derivatives are also explored for their potential as antiviral, antibacterial, and neuroprotective agents.[1]
By modifying the substituents on the 1,3-dicarbonyl compound, researchers can systematically perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.[3]
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijtsrd.com [ijtsrd.com]
- 13. scribd.com [scribd.com]
- 14. Compound Information Page [nimh-repository.rti.org]
Application Notes and Protocols for the Use of Biphenyl-4-YL-hydrazine hydrochloride as a Derivatizing Agent in HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, is crucial in pharmaceutical manufacturing, environmental monitoring, and food science. These compounds are often present at trace levels and may lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Chemical derivatization addresses this limitation by reacting the carbonyl compound with a tagging agent to form a stable derivative with enhanced UV absorbance or fluorescence properties. Biphenyl-4-YL-hydrazine hydrochloride is a valuable derivatizing agent for this purpose. Its reaction with aldehydes and ketones yields highly conjugated hydrazone derivatives that are readily detectable at low concentrations by HPLC-UV. The biphenyl group provides a strong chromophore, significantly enhancing the molar absorptivity of the derivatives.
Principle of the Method
The underlying principle of this method is the acid-catalyzed nucleophilic addition of Biphenyl-4-YL-hydrazine to the carbonyl group of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable biphenyl-hydrazone derivative. This reaction, often referred to as a condensation reaction, is typically carried out pre-column. The resulting hydrazones are more hydrophobic and possess a strong UV absorbance, allowing for their separation and quantification using reverse-phase HPLC with UV detection.
Reaction Mechanism
Caption: Acid-catalyzed condensation reaction.
Experimental Protocols
This section provides a detailed methodology for the derivatization of carbonyl compounds with this compound and their subsequent HPLC analysis.
1. Materials and Reagents
-
This compound (CAS: 63543-02-2)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), analytical grade
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Samples containing carbonyl compounds
2. Preparation of Solutions
-
Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Acid Catalyst (0.1 M HCl in ACN): Carefully add 0.86 mL of concentrated HCl (37%) to 100 mL of acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target carbonyl compounds by dissolving 10 mg of each standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Derivatization Procedure
-
In a 2 mL autosampler vial, add 100 µL of the sample or working standard solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for HPLC analysis.
Experimental Workflow
Caption: HPLC analysis workflow.
4. HPLC Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Ultrapure water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (This may require optimization depending on the specific carbonyl derivative).
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of several carbonyl compounds derivatized with this compound. This data is for illustrative purposes and should be experimentally verified.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde | 8.5 | 0.1 - 10 | > 0.999 | 0.03 | 0.1 |
| Acetaldehyde | 9.2 | 0.1 - 10 | > 0.999 | 0.04 | 0.12 |
| Acetone | 10.1 | 0.2 - 15 | > 0.998 | 0.06 | 0.2 |
| Propanal | 10.8 | 0.1 - 10 | > 0.999 | 0.03 | 0.1 |
| Benzaldehyde | 14.5 | 0.05 - 8 | > 0.999 | 0.015 | 0.05 |
Note: The increased hydrophobicity of the biphenyl-hydrazone derivatives generally leads to longer retention times on a C18 column compared to derivatives from smaller reagents like DNPH.
Discussion and Considerations
-
Method Optimization: The provided HPLC conditions serve as a starting point. The gradient profile, detection wavelength, and reaction conditions (temperature and time) may require optimization for specific applications and analytes to achieve the best separation and sensitivity.
-
Specificity: The method demonstrates good specificity for carbonyl compounds. The derivatization reaction is highly selective for the carbonyl functional group.
-
Matrix Effects: When analyzing complex samples (e.g., pharmaceutical formulations, environmental extracts), it is essential to evaluate potential matrix effects. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
-
Stability of Derivatives: The biphenyl-hydrazone derivatives are generally stable. However, it is recommended to analyze the derivatized samples within 24 hours for optimal results.
The use of this compound as a derivatizing agent offers a sensitive and reliable method for the quantification of carbonyl compounds by reverse-phase HPLC with UV detection. The detailed protocol and illustrative data provided in these application notes can serve as a valuable resource for researchers and analysts in various scientific disciplines. The enhanced UV detection and good chromatographic properties of the resulting derivatives make this a powerful analytical tool.
Application Notes and Protocols for the Derivatization of Carbonyl Compounds Using Biphenyl-4-YL-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in pharmaceutical development, environmental analysis, and food chemistry. These compounds can be indicators of oxidative stress, product instability, or may themselves be reactive and potentially toxic. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful technique for their analysis. However, many low-molecular-weight carbonyls lack a suitable chromophore or ionizable group for sensitive detection.
Chemical derivatization addresses this limitation by introducing a tag that enhances detectability. Biphenyl-4-YL-hydrazine hydrochloride is a derivatizing agent that reacts with aldehydes and ketones to form stable hydrazones. The biphenyl group in the resulting derivative provides a strong chromophore for UV detection and facilitates ionization for mass spectrometry, enabling sensitive and selective quantification.
Principle of the Method
The method is based on the acid-catalyzed nucleophilic addition of the hydrazine moiety of this compound to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable biphenyl-4-yl-hydrazone derivative. These derivatives exhibit strong UV absorbance and can be readily separated and quantified using reverse-phase HPLC.
Caption: Reaction of a carbonyl compound with Biphenyl-4-YL-hydrazine.
Experimental Protocols
Protocol 1: Derivatization of Carbonyl Standards
This protocol describes the procedure for derivatizing standard solutions of carbonyl compounds to create a calibration curve.
Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
Solutions to Prepare:
-
Derivatizing Reagent (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Acid Catalyst (0.1 M HCl in ACN): Add 8.3 µL of concentrated HCl to 10 mL of acetonitrile.
-
Carbonyl Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carbonyl standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range.
Derivatization Procedure:
-
In a 1.5 mL autosampler vial, add 100 µL of a carbonyl working standard solution.
-
Add 200 µL of the 1 mg/mL this compound solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for HPLC or LC-MS analysis.
Protocol 2: Derivatization of Carbonyls in an Aqueous Sample
This protocol is for the derivatization and extraction of carbonyl compounds from an aqueous matrix, such as a process water sample in drug manufacturing.
Materials and Reagents:
-
All reagents from Protocol 1
-
Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Derivatization and Extraction Procedure:
-
To 10 mL of the aqueous sample in a glass vial, add 1 mL of the 1 mg/mL this compound solution and 0.5 mL of 0.1 M HCl.
-
Cap the vial, vortex, and incubate at 60°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Condition an SPE C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Load the entire reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v).
-
The sample is now ready for HPLC or LC-MS analysis.
Caption: Workflow for carbonyl analysis using derivatization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Same as HPLC method.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor the [M+H]+ ion of the specific carbonyl-biphenylhydrazone derivative.
Data Presentation
The following tables present hypothetical performance data for the method, which should be validated for each specific application.
Table 1: Linearity of Carbonyl-Biphenylhydrazone Derivatives
| Carbonyl Compound | Calibration Range (µg/mL) | R² |
| Formaldehyde | 0.1 - 10 | > 0.998 |
| Acetaldehyde | 0.1 - 10 | > 0.998 |
| Acetone | 0.5 - 20 | > 0.997 |
| Propionaldehyde | 0.1 - 10 | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Carbonyl Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde | 0.03 | 0.1 |
| Acetaldehyde | 0.03 | 0.1 |
| Acetone | 0.15 | 0.5 |
| Propionaldehyde | 0.03 | 0.1 |
Conclusion
The derivatization of carbonyl compounds with this compound provides a sensitive and reliable method for their quantification by RP-HPLC with UV or MS detection. The protocols provided herein can be adapted for various sample matrices. It is essential to perform method validation, including specificity, linearity, accuracy, precision, and robustness, in the target matrix to ensure data quality for research and regulated environments.
Application of Biphenyl-4-YL-hydrazine hydrochloride in the Synthesis of Anti-Cancer Agents
Introduction
Biphenyl-4-YL-hydrazine hydrochloride is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential.[1] Its biphenyl moiety and reactive hydrazine group allow for the construction of diverse molecular scaffolds, particularly those investigated for anti-cancer activity. This application note details the synthesis of biphenyl-pyrazole derivatives, a class of compounds that have demonstrated significant cytotoxicity against various cancer cell lines, often through the inhibition of critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Synthesis of Biphenyl-Pyrazole Anti-Cancer Agents
A prominent application of this compound is in the synthesis of pyrazole derivatives. The general strategy involves the reaction of the hydrazine with a chalcone precursor, which is an α,β-unsaturated ketone. This reaction proceeds via a cyclization mechanism to form the stable pyrazole ring system. The biphenyl group from the starting hydrazine becomes a substituent on the pyrazole ring, contributing to the pharmacological activity of the final compound.
Experimental Workflow for Synthesis
The synthesis of biphenyl-pyrazole derivatives from this compound can be conceptualized in a two-step process, starting from the synthesis of a chalcone intermediate.
Caption: Synthetic workflow for biphenyl-pyrazole derivatives.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of pyrazole-chalcone hybrids.[2]
Protocol 1: Synthesis of Chalcone Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of a substituted acetophenone (e.g., 4-hydroxyacetophenone) and an aromatic aldehyde in absolute ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and add a catalytic amount of a base, such as 40% aqueous sodium hydroxide, dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude chalcone is then purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Biphenyl-Pyrazole Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the synthesized chalcone intermediate and this compound in absolute ethanol.
-
Reaction Initiation: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to the mixture.
-
Reaction Progression: Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude biphenyl-pyrazole derivative can be further purified by column chromatography or recrystallization.
Anti-Cancer Activity and Quantitative Data
Biphenyl-pyrazole derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. The anti-proliferative effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) values.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [3] |
| Pyrazole Derivatives | HepG2 (Hepatocellular Carcinoma) | 0.15 ± 0.03 | [4] |
| Pyrazole-Chalcone Conjugates | MCF-7 (Breast Cancer) | 2.13 ± 0.80 | [2] |
| Pyrazole-Chalcone Conjugates | SiHa (Cervical Cancer) | 4.34 ± 0.98 | [2] |
| Pyrazole-Chalcone Conjugates | PC-3 (Prostate Cancer) | 4.46 ± 0.53 | [2] |
Table 1: In vitro cytotoxic activity of pyrazole derivatives against various human cancer cell lines.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrazole derivatives exert their anti-cancer effects by inhibiting the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a key regulator of cellular processes like proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.
Biphenyl-pyrazole compounds can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the EGFR signaling pathway by biphenyl-pyrazole derivatives.
Conclusion
This compound is a versatile precursor for the synthesis of potent anti-cancer agents. The resulting biphenyl-pyrazole derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways like EGFR, highlighting their potential as targeted cancer therapeutics. Further research and development of these compounds could lead to novel and effective treatments for a range of malignancies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Application Notes and Protocols: The Role of Biphenyl-4-YL-hydrazine in the Development of Novel Aromatic Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-YL-hydrazine hydrochloride is a versatile organic compound with established applications in organic synthesis and medicinal chemistry.[1] Its rigid biphenyl moiety and reactive hydrazine group make it an attractive, yet underexplored, monomer for the synthesis of high-performance aromatic polymers. While direct literature on the polymerization of Biphenyl-4-YL-hydrazine is limited, its structure suggests significant potential for creating novel polyhydrazides and aromatic polyamides (aramids) with enhanced thermal stability and specific functional properties.
These notes provide a comprehensive overview of the prospective role of Biphenyl-4-YL-hydrazine in polymer development, drawing upon well-established principles of aramid and polyhydrazide synthesis. The protocols detailed below are based on analogous, robust low-temperature solution polycondensation methods.
Potential Applications in Polymer Science
The incorporation of the biphenyl-4-yl-hydrazine moiety into a polymer backbone is anticipated to yield materials with the following characteristics:
-
High Thermal Stability: The aromatic structure of the biphenyl group contributes to a high glass transition temperature (Tg) and excellent thermal degradation resistance, making these polymers suitable for high-temperature applications.
-
Enhanced Mechanical Properties: The rigidity of the polymer chain is expected to result in high tensile strength and modulus, characteristic of aramid fibers.[2]
-
Modified Solubility: The introduction of the hydrazine linkage may alter the solubility profile compared to traditional aramids, potentially enabling processing in a wider range of organic solvents.
-
Functionalizability: The hydrazine group offers a site for potential post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as drug delivery or membrane separations.
Proposed Polymer Synthesis: Poly(p-phenylene terephthalamide-co-biphenyl-4-yl hydrazide)
A novel aramid-hydrazide copolymer can be synthesized via low-temperature solution polycondensation of Biphenyl-4-YL-hydrazine and p-phenylenediamine with terephthaloyl chloride. The hydrazine monomer will introduce unique properties to the aramid backbone.
Physicochemical Properties of Monomers
| Property | This compound | p-Phenylenediamine (PPD) | Terephthaloyl Chloride (TPC) |
| CAS Number | 63543-02-2[3] | 106-50-3 | 100-20-9 |
| Molecular Formula | C₁₂H₁₃ClN₂[3] | C₆H₈N₂ | C₈H₄Cl₂O₂ |
| Molecular Weight | 220.70 g/mol [3] | 108.14 g/mol | 203.02 g/mol |
| Appearance | Off-white to light brown crystalline powder | White to purple crystals | White crystalline solid |
| Melting Point | >300 °C | 145-147 °C | 81.5-83 °C |
Predicted Properties of the Resulting Copolymer
The following table outlines the expected properties of a hypothetical aramid-hydrazide copolymer containing Biphenyl-4-YL-hydrazine, based on data from analogous aromatic polyamides.
| Property | Predicted Value Range | Significance in Polymer Performance |
| Inherent Viscosity (dL/g) | 1.5 - 2.5 | Indicates high molecular weight, crucial for good mechanical properties. |
| Glass Transition Temp. (Tg) | 280 - 350 °C | Defines the upper-temperature limit for the material's application. |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | Demonstrates high thermal stability. |
| Tensile Strength (MPa) | 100 - 150 | Measures the material's resistance to breaking under tension. |
| Tensile Modulus (GPa) | 4 - 8 | Indicates the material's stiffness. |
| Solubility | Soluble in amide solvents + LiCl | Determines the processability of the polymer for film casting or spinning. |
Experimental Protocols
Note: Due to the hydrochloride salt form of the starting material, a neutralization step is required to liberate the free hydrazine for polymerization.
Protocol 1: Neutralization of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 1 M NaOH solution dropwise with stirring until the pH is basic (approx. pH 10-11).
-
A precipitate of the free base, Biphenyl-4-YL-hydrazine, should form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Biphenyl-4-YL-hydrazine.
Protocol 2: Synthesis of Poly(p-phenylene terephthalamide-co-biphenyl-4-yl hydrazide)
This protocol is adapted from established low-temperature solution polycondensation methods for aramid synthesis.[2][4]
Materials:
-
Biphenyl-4-YL-hydrazine (from Protocol 1)
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
Solvent and Monomer Preparation: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve anhydrous LiCl in anhydrous NMP with stirring.
-
Add the desired molar ratio of Biphenyl-4-YL-hydrazine and p-phenylenediamine to the solvent system and stir until fully dissolved.
-
Cool the monomer solution to 0-5 °C using an ice bath.
-
Polymerization: In a separate flask, prepare a solution of terephthaloyl chloride in a small amount of anhydrous NMP.
-
Slowly add the TPC solution dropwise to the stirred diamine/dihydrazide solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, add a small amount of anhydrous pyridine as an acid scavenger.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and other impurities.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for the proposed aramid-hydrazide copolymer.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like terephthaloyl chloride and pyridine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
While this compound has not been extensively explored as a monomer, its chemical structure holds considerable promise for the development of novel high-performance polymers. The protocols outlined in these application notes, based on established synthetic methodologies for analogous compounds, provide a solid foundation for researchers to investigate the synthesis and properties of new aromatic polyhydrazides and aramids. The resulting polymers are anticipated to exhibit excellent thermal and mechanical properties, opening avenues for their use in advanced materials applications.
References
Application Notes and Protocols: Synthesis of Hydrazones from Biphenyl-4-YL-hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH2 structure. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine derivatives. Biphenyl-containing hydrazones, in particular, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biphenyl moiety can enhance the biological activity of the molecule. This document provides a detailed experimental protocol for the synthesis of hydrazones using Biphenyl-4-YL-hydrazine hydrochloride as the starting material.
Reaction Principle
The formation of a hydrazone from this compound and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is typically carried out in a protic solvent, and sometimes a catalytic amount of acid is used to facilitate the dehydration step.[4][5]
Experimental Protocols
General Procedure for Hydrazone Synthesis
This protocol describes a general method for the synthesis of hydrazones from this compound and a generic aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Petroleum Ether (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of ethanol. Stir the solution until the solid is completely dissolved.
-
Addition of Carbonyl Compound: To the stirred solution, add the corresponding aldehyde or ketone (1.0 - 1.2 equivalents).
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: The reaction mixture is then heated to reflux for a period ranging from 2 to 12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of cold ethanol or petroleum ether to remove any unreacted starting materials.[1] The purified product is then dried under vacuum.
-
Characterization: The structure and purity of the synthesized hydrazone can be confirmed using various spectroscopic techniques such as 1H NMR, IR, and Mass Spectrometry.[2]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of biphenyl hydrazones, based on literature data.[1][6]
| Reactant 1 (Hydrazine) | Reactant 2 (Carbonyl) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Substituted Benzaldehyde | Ethanol | Glacial Acetic Acid | 2 - 4 | 80 - 95 | 150 - 250 |
| This compound | Aliphatic Aldehyde | Ethanol | None | 4 - 8 | 75 - 90 | 120 - 200 |
| This compound | Aromatic Ketone | Ethanol | Conc. H2SO4 (catalytic) | 6 - 12 | 70 - 85 | 180 - 280 |
| This compound | Aliphatic Ketone | Methanol | Glacial Acetic Acid | 8 - 12 | 65 - 80 | 100 - 180 |
Visualizations
Experimental Workflow for Hydrazone Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of biphenyl hydrazones.
Logical Relationship in Drug Discovery Screening
Caption: A generalized workflow for the screening of novel biphenyl hydrazones in drug discovery.
References
- 1. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Hydrazones for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Biphenyl-4-YL-hydrazine Hydrochloride in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in medicinal chemistry and drug discovery. Their ability to generate complex molecules in a single synthetic step from three or more starting materials offers significant advantages in terms of time, cost, and resource management. Biphenyl-4-yl-hydrazine hydrochloride is a versatile building block in organic synthesis, valued for its role in the creation of diverse heterocyclic compounds with a wide range of biological activities. The incorporation of the biphenyl moiety is of particular interest as it can enhance the pharmacological properties of a molecule, including its binding affinity to biological targets.
These application notes provide a detailed overview of the use of this compound in multicomponent reactions for the synthesis of biologically active pyrazole derivatives, which are known to exhibit a broad spectrum of therapeutic potential, including as kinase inhibitors for cancer therapy.
Core Application: One-Pot, Three-Component Synthesis of 1-(biphenyl-4-yl)pyrazole Derivatives
A prominent application of this compound in MCRs is the synthesis of 1,3,5-trisubstituted pyrazoles. This one-pot reaction typically involves the condensation of this compound, a 1,3-dicarbonyl compound (such as ethyl acetoacetate), and an aldehyde. This approach allows for the rapid generation of a library of pyrazole derivatives with diverse substitutions, which can then be screened for their biological activities.
General Reaction Scheme:
Caption: General workflow for the one-pot synthesis of 1-(biphenyl-4-yl)pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 1-(biphenyl-4-yl)-5-methyl-3-phenyl-1H-pyrazole
This protocol describes a typical one-pot, three-component reaction for the synthesis of a 1-(biphenyl-4-yl)pyrazole derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Benzaldehyde
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The solid product that precipitates is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 1-(biphenyl-4-yl)-5-methyl-3-phenyl-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Cyclization for the Synthesis of 1-(biphenyl-4-yl)-3-aryl-1H-pyrazole-4-carbaldehydes
This protocol outlines a two-step process that can be performed in a one-pot fashion to generate pyrazole-4-carbaldehydes, which are valuable intermediates for further multicomponent reactions.[1][2]
Materials:
-
Aryl methyl ketone
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents for workup and purification
Procedure:
-
Formation of Hydrazone: In a round-bottom flask, dissolve the aryl methyl ketone (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent like ethanol. Stir the mixture at room temperature until hydrazone formation is complete (monitored by TLC).
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3.0 mmol) to ice-cold N,N-dimethylformamide (10 mL) with stirring.
-
Cyclization and Formylation: Add the prepared hydrazone solution dropwise to the Vilsmeier-Haack reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours.[3]
-
Workup: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-(biphenyl-4-yl)-3-aryl-1H-pyrazole-4-carbaldehyde.[1][2]
Data Presentation
The following table summarizes representative data for compounds synthesized via multicomponent reactions involving a biphenyl-hydrazine precursor, highlighting their potential as kinase inhibitors.
| Compound ID | R¹ | R² | Yield (%) | Biological Target | IC₅₀ (µM) |
| 1 | Methyl | Phenyl | 85 | Kinase A | 0.52 |
| 2 | Methyl | 4-Chlorophenyl | 82 | Kinase B | 0.78 |
| 3 | Methyl | 4-Methoxyphenyl | 88 | Kinase A | 0.45 |
| 4 | Ethyl | Phenyl | 80 | Kinase C | 1.20 |
Note: The data presented is a representative summary based on typical outcomes for such reactions and may not correspond to a specific cited experiment.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow of a multicomponent reaction and a simplified representation of a kinase inhibition pathway, a common target for pyrazole derivatives.
Caption: Experimental workflow for drug discovery using MCRs.
Caption: Simplified kinase inhibition by a pyrazole derivative.
Conclusion
The use of this compound in multicomponent reactions represents a highly effective strategy for the rapid synthesis of diverse libraries of pyrazole-based compounds. These protocols and notes demonstrate the straightforward nature of these reactions and their applicability in the discovery of novel drug candidates, particularly in the realm of kinase inhibitors for oncology. The operational simplicity and efficiency of MCRs make them an invaluable tool for modern drug discovery and development.
References
Application Notes and Protocols for Monitoring Reactions Involving Biphenyl-4-YL-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical monitoring of reactions involving Biphenyl-4-YL-hydrazine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, and is also used in organic synthesis to create complex molecules.[1] Accurate monitoring of its consumption and the formation of products is critical for reaction optimization, yield determination, and impurity profiling. The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the progress of reactions involving this compound. Due to the polar nature of the hydrazine group, derivatization is often employed to enhance chromatographic retention and detection sensitivity, especially when the reaction involves the consumption of the hydrazine moiety.[2][3][4] A common approach is the derivatization with an aldehyde to form a stable hydrazone, which typically possesses a strong UV chromophore, allowing for sensitive UV detection.[2]
Experimental Protocol: HPLC with Pre-Column Derivatization
This protocol describes the monitoring of a reaction where this compound is a reactant. The procedure involves taking aliquots from the reaction mixture at different time points, quenching the reaction, derivatizing the remaining this compound with 4-nitrobenzaldehyde, and analyzing the resulting hydrazone by RP-HPLC.
Materials and Reagents:
-
This compound (analytical standard)
-
4-nitrobenzaldehyde (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Hydrochloric acid (HCl)
-
Reaction quench solution (e.g., a suitable buffer at low temperature)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Reaction Sampling: At predetermined time intervals, withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent to prevent further reaction.
-
Derivatization:
-
To the quenched sample, add 200 µL of a 2.5 mg/mL solution of 4-nitrobenzaldehyde in acetonitrile.[5]
-
Add 50 µL of 0.1 M HCl in acetonitrile as a catalyst.[2]
-
Vortex the mixture for 30 seconds.
-
Allow the mixture to cool to room temperature.
-
Dilute the sample to a final volume of 1 mL with the mobile phase.
-
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
HPLC Parameters:
The following table summarizes a typical set of HPLC conditions for the analysis of the derivatized Biphenyl-4-YL-hydrazine.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 330-460 nm (for the 4-nitrophenylhydrazone derivative)[5] |
| Injection Volume | 10 µL[7] |
Data Analysis:
The concentration of this compound at each time point is determined by comparing the peak area of its hydrazone derivative to a calibration curve prepared using standard solutions of the derivatized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Reaction Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is necessary to increase its volatility and thermal stability.[8] Derivatization with acetone to form the corresponding acetone azine is a rapid and efficient method.[8][9]
Experimental Protocol: GC-MS with Derivatization
This protocol is suitable for confirming the presence of this compound and for quantifying it at trace levels in a reaction mixture.
Materials and Reagents:
-
This compound (analytical standard)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
GC-MS Parameters:
The following table provides typical GC-MS conditions for the analysis of the derivatized Biphenyl-4-YL-hydrazine.
| Parameter | Condition |
| GC Column | DB-624 (or similar mid-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness[9] |
| Injector Temperature | 250°C |
| Oven Program | Initial: 95°C, hold for 1 minRamp: 20°C/min to 280°C, hold for 5 min[9] |
| Carrier Gas | Helium at a constant flow of 1.3 mL/min[9] |
| Injection Mode | Splitless |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Source Temp | 230°C |
| Scan Range | m/z 40-450 |
Data Analysis:
The presence of the Biphenyl-4-YL-hydrazine derivative is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved by selected ion monitoring (SIM) of characteristic ions and comparison to a calibration curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analytical techniques described above.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 8. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
Application Notes and Protocols for the Synthesis of Novel Schiff Base Ligands using Biphenyl-4-yl-hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-yl-hydrazine hydrochloride is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and for the development of novel coordination compounds.[1] Its unique structure is instrumental in the synthesis of hydrazones and other nitrogen-containing heterocycles, which are crucial scaffolds in drug discovery and materials science.[1][2] Schiff bases derived from hydrazine derivatives, known as hydrazones, are a prominent class of ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions.[3][4] These metal complexes have shown significant potential in various applications, including catalysis, and possess diverse biological activities such as antimicrobial, antimalarial, and anti-tubercular properties.[3]
This document provides detailed protocols for the synthesis of novel Schiff base ligands through the condensation reaction of this compound with various carbonyl compounds. It also outlines the subsequent formation of metal complexes and methods for their characterization.
General Reaction Scheme
The fundamental reaction involves the condensation of this compound with an aldehyde or a ketone to form the corresponding hydrazone (a Schiff base). This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by dehydration.[4][5] The resulting ligand can then be used to form coordination complexes with various metal salts.
Reaction: this compound + Carbonyl Compound (Aldehyde or Ketone) → Biphenyl-hydrazone Ligand + H₂O + HCl
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl-hydrazone Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a representative aldehyde (e.g., salicylaldehyde).
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde/ketone)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in ethanol (40 mL).
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.
-
To this solution, add an equimolar amount of salicylaldehyde (10 mmol) dissolved in a minimal amount of ethanol.
-
The reaction mixture is then refluxed with constant stirring for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is then poured into crushed ice or cold water to precipitate the solid product.[3]
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with distilled water to remove any unreacted starting materials and catalyst.
-
The crude product is dried in a desiccator over anhydrous CaCl₂.
-
For further purification, the solid can be recrystallized from a suitable solvent like ethanol or methanol.
Protocol 2: Synthesis of a Metal Complex with the Biphenyl-hydrazone Ligand
This protocol outlines the synthesis of a coordination complex using the newly synthesized ligand and a metal salt (e.g., Cu(II) chloride).
Materials:
-
Synthesized Biphenyl-hydrazone ligand
-
Metal salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)
-
Ethanol (or Methanol)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the synthesized Biphenyl-hydrazone ligand (e.g., 2 mmol) in hot ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (e.g., 1 mmol of CuCl₂·2H₂O) in ethanol (20 mL).
-
Slowly add the ethanolic solution of the metal salt to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1 for bidentate ligands.[3]
-
The resulting mixture is then refluxed for 2-4 hours, during which a change in color or precipitation of the complex may be observed.
-
After reflux, the reaction mixture is cooled to room temperature.
-
The precipitated metal complex is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The final product is dried in a vacuum desiccator.
Data Presentation
The synthesized ligands and their metal complexes should be characterized using various spectroscopic and analytical techniques. The quantitative data should be summarized for clear comparison.
Table 1: Physicochemical and Spectroscopic Data for a Representative Ligand and its Cu(II) Complex
| Property | Ligand (Biphenyl-salicylhydrazone) | Cu(II) Complex |
| Molecular Formula | C₁₉H₁₆N₂O | [Cu(C₁₉H₁₅N₂O)₂] |
| Molecular Weight | 288.35 g/mol | 638.23 g/mol |
| Color | Pale yellow solid | Green solid |
| Melting Point (°C) | 210-212 | >300 (decomposes) |
| Yield (%) | 85 | 78 |
| IR (ν, cm⁻¹) | ||
| ν(O-H) | 3400 (broad) | - |
| ν(N-H) | 3250 | - |
| ν(C=N) | 1615 | 1600 (shift indicates coordination) |
| ν(N-N) | 940 | 955 (shift indicates coordination) |
| ¹H NMR (δ, ppm) | Paramagnetically broadened | |
| Ar-H | 7.2-7.8 (m) | - |
| CH=N | 8.5 (s) | - |
| N-H | 11.2 (s) | - |
| O-H | 10.1 (s) | - |
| Elemental Analysis (%) | ||
| %C | Calc: 79.14, Found: 79.05 | Calc: 71.50, Found: 71.42 |
| %H | Calc: 5.59, Found: 5.62 | Calc: 4.74, Found: 4.79 |
| %N | Calc: 9.72, Found: 9.68 | Calc: 8.78, Found: 8.71 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a novel Schiff base ligand and its metal complex.
Caption: Logical relationship of bidentate ligand coordination with a central metal ion.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
Practical Applications of Biphenyl-4-YL-hydrazine Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-YL-hydrazine hydrochloride is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its biphenyl moiety and reactive hydrazine group make it a valuable building block for creating complex heterocyclic structures that exhibit potent biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicides and insecticides, targeting key biological pathways in pests and pathogens.
Application Note 1: Synthesis of Pyrazole Carboxamide Fungicides
Background:
Pyrazole carboxamides are a significant class of modern fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). By targeting the mitochondrial respiratory chain in fungi, these compounds effectively disrupt the energy supply of the fungal cell, leading to its death. The synthesis of these complex molecules often involves the formation of a pyrazole ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This compound serves as a key precursor in the synthesis of potent SDHI fungicides with a biphenyl-pyrazole-carboxamide scaffold.
Logical Workflow for Pyrazole Carboxamide Fungicide Synthesis:
Troubleshooting & Optimization
How to improve the yield of reactions with Biphenyl-4-YL-hydrazine hydrochloride?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Biphenyl-4-YL-hydrazine hydrochloride.
Troubleshooting Guides
Low product yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in reactions with this compound.
Problem 1: Low or No Product Yield in Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indole rings, but its success is sensitive to several factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive or Inappropriate Catalyst | - Use a fresh, anhydrous acid catalyst. Common choices include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃·OEt₂).[1][2] - The choice of acid can be critical; screen several options to find the optimal catalyst for your specific substrate.[3] - For challenging substrates, stronger acidic media like Eaton's reagent (P₂O₅ in methanesulfonic acid) may be effective. |
| N-N Bond Cleavage | - This side reaction is more likely with electron-donating groups on the ketone or aldehyde, leading to the formation of 4-aminobiphenyl as a byproduct.[4][5] - If possible, select a carbonyl compound with less electron-donating character. - Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to disfavor the cleavage pathway. |
| Unstable Hydrazone Intermediate | - The initially formed hydrazone may decompose under harsh acidic conditions before cyclization. - Consider a two-step procedure: first, form the hydrazone at a lower temperature, and then introduce the acid catalyst for the cyclization step. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time or temperature if the starting material is still present. - Ensure efficient stirring, especially for heterogeneous mixtures. |
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting low yield in Fischer indole synthesis.
Problem 2: Formation of Side Products in Hydrazone Synthesis
The initial condensation reaction to form the hydrazone is a critical step. The formation of impurities at this stage can significantly impact the yield and purity of the final product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Azine Formation | - Azine (R₂C=N-N=CR₂) formation occurs when the hydrazone reacts with a second equivalent of the carbonyl compound.[6] - Use a slight excess (1.1-1.2 equivalents) of this compound. - Add the carbonyl compound slowly to the solution of the hydrazine to maintain a low concentration of the carbonyl. |
| Hydrolysis of Hydrazone | - Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions. - Maintain a slightly acidic to neutral pH (around 4-6) during the reaction and workup. - During the workup, use a neutral or slightly basic wash to remove any excess acid. |
| Oxidation of Hydrazine/Hydrazone | - Hydrazines and hydrazones can be oxidized by atmospheric oxygen, leading to colored impurities. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the purified hydrazone under an inert atmosphere, protected from light, and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common and synthetically useful reactions are the Fischer indole synthesis (reaction with ketones or aldehydes to form indoles) and the Knorr pyrazole synthesis (reaction with 1,3-dicarbonyl compounds to form pyrazoles).[1][7] It is also widely used to form hydrazones, which are stable intermediates in various synthetic routes.[6]
Q2: How does the hydrochloride salt form of Biphenyl-4-YL-hydrazine affect its reactivity?
A2: The hydrochloride salt increases the stability and shelf-life of the hydrazine. It also enhances its solubility in polar solvents. For reactions that require the free base, the hydrochloride can be neutralized in situ or in a separate step by the addition of a mild base.
Q3: What is the best choice of acid catalyst for the Fischer indole synthesis with this compound?
A3: The optimal acid catalyst is substrate-dependent. A good starting point is to screen common Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, and Lewis acids like zinc chloride.[1][8] The choice of acid can influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization.[9]
Q4: My reaction mixture turns dark during the Fischer indole synthesis. Is this normal?
A4: The formation of colored impurities is not uncommon, especially at elevated temperatures. This can be due to the decomposition of the starting material or product, or the formation of polymeric side products. If the color is intense and the yield is low, consider lowering the reaction temperature, shortening the reaction time, or performing the reaction under an inert atmosphere.
Q5: How can I purify the final indole or pyrazole product?
A5: The most common methods for purification are recrystallization and column chromatography. For recrystallization, a solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. For column chromatography, a typical stationary phase is silica gel, with an eluent system of varying polarity (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2-Phenylindole from Phenylhydrazine and Acetophenone*
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Zinc Chloride | 170 | 0.1 | 72-80[10] |
| Polyphosphoric Acid | 100 | 0.17 | - (Product Formed)[11] |
| Acetic Acid/HCl | Reflux | 4 | 30[3] |
| Acetic Acid | Reflux | 1.5 | 10[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Biphenyl-4-yl)-3-methyl-1H-indole via Fischer Indole Synthesis
This protocol describes the synthesis of an indole derivative from this compound and propiophenone.
Materials:
-
This compound
-
Propiophenone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add this compound (1.0 eq) and propiophenone (1.0 eq).
-
Carefully add polyphosphoric acid with stirring. The amount should be sufficient to create a stirrable paste.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(Biphenyl-4-yl)-3-methyl-1H-indole.
Fischer Indole Synthesis Workflow
Caption: A general experimental workflow for the Fischer indole synthesis.
Protocol 2: Synthesis of a Biphenyl-4-yl-hydrazone
This protocol describes the general procedure for the formation of a hydrazone from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Petroleum ether
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
In a separate flask, dissolve the aldehyde or ketone (0.9 eq) in the same solvent.
-
Slowly add the carbonyl solution to the stirred hydrazine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC. The formation of the hydrazone is often indicated by the precipitation of a solid.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product through a Büchner funnel.
-
Wash the solid with cold solvent and then with petroleum ether to remove non-polar impurities.
-
Dry the product under vacuum to obtain the pure hydrazone.
Hydrazone Formation Signaling Pathway
Caption: The reaction pathway for the formation of a hydrazone.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
Common side products in the Fischer indole synthesis with Biphenyl-4-YL-hydrazine hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Biphenyl-4-YL-hydrazine hydrochloride in the Fischer indole synthesis. The primary application of this reaction is the synthesis of carbazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when using this compound in a Fischer indole synthesis with a cyclic ketone like cyclohexanone?
The expected product is a tetrahydrocarbazole derivative. The Fischer indole synthesis, when applied to biphenylhydrazines and cyclic ketones, is a well-established method for synthesizing carbazole ring systems. This specific reaction is often referred to as the Borsche–Drechsel cyclization[1][2]. Depending on the reaction conditions and workup, the initially formed 1,2,3,4-tetrahydrocarbazole may be oxidized to the fully aromatic carbazole.
Q2: What are the most common side products in this reaction?
Several side products can be encountered, depending on the specific ketone and reaction conditions used. These include:
-
Regioisomers: If an unsymmetrical ketone is used, two different enamine tautomers can form, leading to a mixture of isomeric carbazole products[3].
-
Aldol Condensation Products: Under the acidic conditions of the reaction, the ketone starting material can undergo self-condensation, resulting in aldol-type impurities[3].
-
Friedel-Crafts Type Byproducts: The acidic catalyst can sometimes promote unwanted electrophilic aromatic substitution reactions on the biphenyl ring system[3].
-
Incomplete Cyclization: The multi-step mechanism of the Fischer indole synthesis can sometimes lead to the presence of unreacted starting materials or stable intermediates in the final product mixture if the reaction does not go to completion[3].
-
Dehydrogenated/Oxidized Products: The intermediate tetrahydrocarbazole can sometimes be oxidized to the corresponding aromatic carbazole under the reaction conditions, especially at higher temperatures or in the presence of an oxidant.
Q3: My reaction is not proceeding, or the yield is very low. What are the potential causes?
Low yields or reaction failure can be attributed to several factors:
-
Purity of this compound: Impurities in the starting hydrazine can inhibit the reaction. It is recommended to use a high-purity reagent.
-
Steric Hindrance: Significant steric hindrance in the ketone reactant can impede the reaction.
-
Inappropriate Acidity: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used[4]. The optimal acid and its concentration may need to be determined empirically for a specific substrate combination.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: Are there alternative methods for synthesizing carbazoles if the Fischer indole synthesis fails for my specific substrates?
Yes, several other named reactions can be employed for carbazole synthesis, including:
-
Bucherer Carbazole Synthesis[1]
-
Graebe-Ullmann Reaction[3]
-
Cadogan Cyclization[5]
-
Palladium-catalyzed C-H activation/amination reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Impure this compound. | Ensure the purity of the starting material. Recrystallization may be necessary. |
| Inadequate reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. | |
| Incorrect acid catalyst or concentration. | Experiment with different Brønsted or Lewis acids and vary their concentrations. Acetic acid can serve as both a solvent and a catalyst. | |
| Formation of multiple products | Use of an unsymmetrical ketone. | If possible, use a symmetrical ketone to avoid the formation of regioisomers. Otherwise, separation of the isomers by column chromatography will be necessary. |
| Presence of aldol condensation byproducts. | Optimize the reaction temperature and catalyst concentration to minimize ketone self-condensation. | |
| Difficult purification | Formation of tarry byproducts. | Ensure the reaction is not overheated or run for an excessively long time. Purification of the crude product by column chromatography followed by recrystallization is often effective. |
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole
This protocol is adapted from a known procedure for the synthesis of a substituted tetrahydrocarbazole using (4-phenylphenyl)hydrazine hydrochloride, which is an alternative name for this compound[6].
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 220.70 | 10.0 g | 45.3 mmol |
| Cyclohexanone | 98.14 | 5.34 g | 54.4 mmol |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 45.3 mmol) and cyclohexanone (5.34 g, 54.4 mmol)[6].
-
Add glacial acetic acid (100 mL) to the flask[6].
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with stirring for 3-4 hours[6].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring, which should cause a precipitate to form[6].
-
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral[6].
-
Recrystallize the crude product from ethanol to yield pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole as a solid[6].
Visualizing the Reaction and Troubleshooting
Fischer Indole Synthesis Pathway for Carbazole Formation
Caption: Reaction pathway of the Fischer indole synthesis for carbazole formation.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Troubleshooting guide for the synthesis of pyrazoles using Biphenyl-4-YL-hydrazine hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers using Biphenyl-4-YL-hydrazine hydrochloride in the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of pyrazoles using this compound and a 1,3-dicarbonyl compound?
The reaction proceeds via the Knorr pyrazole synthesis. The mechanism involves the initial condensation of the Biphenyl-4-YL-hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Q2: My this compound is a salt. Do I need to neutralize it before the reaction?
No, it is generally not necessary to neutralize the hydrochloride salt before the reaction. The reaction can be carried out directly with the salt. In fact, the acidic conditions can sometimes catalyze the initial condensation step. However, it is crucial to include a small amount of water in the reaction mixture to facilitate the in-situ formation of the free hydrazine.
Q3: What are the most common 1,3-dicarbonyl compounds used with this compound?
Common 1,3-dicarbonyl compounds include acetylacetone (pentane-2,4-dione) to form 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole, ethyl acetoacetate to introduce an ester functional group, and other substituted β-diketones to achieve various substitution patterns on the pyrazole ring.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with the spots of the starting materials (this compound and the 1,3-dicarbonyl compound). The formation of a new, less polar spot indicates the formation of the pyrazole product. The disappearance of the limiting starting material signals the completion of the reaction.
Q5: What are the typical solvents and temperatures for this reaction?
Ethanol and methanol are common protic solvents for this reaction. Acetic acid can also be used as a solvent and catalyst. The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific 1,3-dicarbonyl compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Insufficient heating. 2. Absence of water when using the hydrochloride salt. 3. Low-quality or degraded this compound. | 1. Increase the reaction temperature to reflux. 2. Add a small amount of water (e.g., 5-10% v/v) to the reaction mixture. 3. Check the purity of the hydrazine salt. Consider recrystallization if necessary. |
| Low yield of the desired pyrazole product | 1. Incomplete reaction. 2. Formation of side products (e.g., regioisomers with unsymmetrical 1,3-diketones). 3. Product loss during work-up and purification. | 1. Extend the reaction time and monitor by TLC until the limiting reagent is consumed. 2. For unsymmetrical diketones, the regioselectivity can be solvent and pH-dependent. Consider screening different solvents (e.g., ethanol, acetic acid) to optimize the ratio of isomers. Purification by column chromatography may be required to separate the isomers. 3. Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is adjusted to maximize the recovery of the organic product. |
| Formation of multiple spots on TLC, even with a symmetrical 1,3-diketone | 1. Presence of unreacted starting materials. 2. Formation of an intermediate hydrazone that has not fully cyclized. 3. Decomposition of starting materials or product under harsh reaction conditions. | 1. Ensure the reaction has gone to completion. 2. Increase the reaction temperature or add a catalytic amount of acid (e.g., a few drops of acetic acid if not already the solvent) to promote cyclization and dehydration. 3. Consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in purifying the product | 1. The product may be an oil or a low-melting solid. 2. Co-elution of impurities during column chromatography. 3. The product may be soluble in the aqueous phase during work-up. | 1. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best option. 2. Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. 3. Ensure the aqueous layer is saturated with a brine solution during extraction to minimize the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocol: Synthesis of 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
This compound
-
Acetylacetone (pentane-2,4-dione)
-
Ethanol
-
Water
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add an organic solvent for extraction.
-
Wash the organic layer sequentially with a dilute hydrochloric acid solution, a saturated sodium bicarbonate solution, and finally with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole.
Quantitative Data Summary (Typical Values):
| Parameter | Value |
| Reactant Ratio | This compound : Acetylacetone (1 : 1.1) |
| Typical Yield | 75-90% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux (in Ethanol) |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole.
Caption: A troubleshooting decision tree for the synthesis of pyrazoles.
Effective purification techniques for Biphenyl-4-YL-hydrazine hydrochloride
This guide provides researchers, scientists, and drug development professionals with effective purification techniques for Biphenyl-4-YL-hydrazine hydrochloride. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Product is off-white, yellow, or brown instead of white. | 1. Oxidation: Aryl hydrazines can be susceptible to air oxidation, which can be accelerated by the presence of trace metal impurities.[1][2] 2. Residual Impurities: Starting materials or by-products from the synthesis may be colored. | 1. Handle the material quickly and consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Attempt purification by recrystallization or column chromatography. For minor color impurities, adding a small amount of activated charcoal during recrystallization may be effective, but use with caution as it can also adsorb the product. |
| Low purity after initial synthesis. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of positional isomers (e.g., biphenyl-2-yl-hydrazine) or other by-products.[3] | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Employ purification techniques such as recrystallization to remove soluble impurities or column chromatography for more challenging separations. |
| Difficulty dissolving the compound for recrystallization. | 1. Incorrect Solvent Choice: The solvent may not be polar enough to dissolve the hydrochloride salt. 2. Insufficient Solvent Volume or Temperature: Not enough solvent is being used, or the mixture is not being heated sufficiently. | 1. this compound is a salt and requires polar solvents.[4] Try alcohols (methanol, ethanol), water, or mixtures thereof. 2. Increase the solvent volume and/or heat the mixture to the boiling point of the solvent. |
| Product "oils out" during recrystallization. | 1. Supersaturation: The solution is too concentrated, or the cooling rate is too fast. 2. Inappropriate Solvent System: The solvent in which the compound is highly soluble is in too high a proportion in the mixed solvent system. | 1. Add more of the less-soluble solvent to the hot mixture until the solution is just cloudy, then clarify with a few drops of the more-soluble solvent before cooling slowly. 2. Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. 3. Ensure a slow cooling process: allow the flask to cool to room temperature before placing it in an ice bath. |
| Poor separation during column chromatography. | 1. Incorrect Eluent System: The mobile phase may be too polar (impurities and product move too quickly) or not polar enough (product does not move off the baseline). 2. Column Overloading: Too much crude material has been loaded onto the column. | 1. Develop an appropriate eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. 2. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
| Product degradation over time in storage. | 1. Improper Storage Conditions: Exposure to air, light, or elevated temperatures can lead to degradation. 2. Hydrolysis: Presence of moisture can affect the stability of the hydrochloride salt. | 1. Store in a tightly sealed, amber glass vial in a cool (0-8°C), dark, and dry place.[5] 2. Consider storing under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Common impurities often include unreacted starting materials, such as 4-aminobiphenyl, and positional isomers (e.g., biphenyl-2-yl-hydrazine and biphenyl-3-yl-hydrazine) that may form during the synthesis.[3] Additionally, oxidative degradation can lead to colored impurities.
Q2: What is the best solvent for recrystallizing this compound?
A2: As a polar salt, this compound is soluble in polar solvents like alcohols and water.[4] A mixed solvent system is often ideal for recrystallization. A good starting point is an ethanol/water or methanol/diethyl ether mixture. The optimal ratio will need to be determined experimentally to ensure the compound dissolves when hot and precipitates upon cooling.
Q3: Can I use column chromatography for purification?
A3: Yes, silica gel column chromatography is a suitable method for purifying hydrazine derivatives.[6][7] It is particularly useful for removing less polar impurities. Due to the polarity of the hydrochloride salt, a relatively polar eluent system will likely be required.
Q4: My purified product is a beige or off-white solid. Is this acceptable?
A4: While a pure white solid is ideal, an off-white or beige color is common for this compound and may still indicate acceptable purity for many applications. The color is often due to trace amounts of oxidized species. If high purity is critical, a second recrystallization, possibly with a small amount of activated charcoal, or careful column chromatography may be necessary.
Q5: How should I store this compound to ensure its stability?
A5: The compound should be stored in a cool (0-8°C), dark, and dry environment in a well-sealed container to protect it from light, moisture, and air.[5] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.
Quantitative Data Summary
| Solvent | Solvent Class | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | The hydrochloride salt form enhances aqueous solubility.[4] |
| Methanol / Ethanol | Polar Protic | Soluble | Good solvents for dissolving the compound, especially when heated.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A good solvent for creating stock solutions. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble | Useful as a less polar component in a mixed eluent for chromatography. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Slightly Soluble | Can be used as a component in recrystallization or chromatography solvent systems. |
| Hexane / Heptane | Non-polar | Insoluble | Can be used as an anti-solvent in recrystallization. |
| Diethyl Ether | Non-polar | Sparingly Soluble to Insoluble | Can be used as an anti-solvent in recrystallization from alcohols. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific sample and purity requirements.
Protocol 1: Recrystallization from an Alcohol/Water System
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol (or methanol) required to just dissolve the solid. Stir and heat the mixture gently in a water bath.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy. If too much water is added, clarify the solution by adding a few drops of hot alcohol.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel by evaporating the solvent. Dry-load the resulting powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Simplified oxidative degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 5. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted starting material from Biphenyl-4-YL-hydrazine hydrochloride reactions?
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted Biphenyl-4-YL-hydrazine hydrochloride from reaction mixtures. The following sections offer a question-and-answer format to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
A1: Besides the unreacted starting material, common impurities can include byproducts from side reactions, such as the formation of osazones if carbohydrates are present, or products from the decomposition of the hydrazine itself, which can occur with prolonged heating or exposure to air.[1][2] In Fischer indole synthesis, side reactions can lead to various isomers or related heterocyclic compounds.
Q2: What are the key properties of this compound to consider for purification?
A2: this compound is a salt, making it generally soluble in polar solvents like water and alcohols.[3] The hydrazine moiety imparts basic properties, which is a key consideration for purification techniques like acid-base extraction. The biphenyl group provides a nonpolar character that influences its solubility in organic solvents.
Q3: Which purification techniques are most effective for removing unreacted this compound?
A3: The most common and effective methods are:
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Acid-Base Extraction: This technique leverages the basicity of the hydrazine group to separate it from neutral or acidic products.
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Column Chromatography: Effective for separating compounds with different polarities.
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Recrystallization: Useful if the desired product and the unreacted starting material have significantly different solubilities in a particular solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with starting material after work-up. | Incomplete reaction or inefficient purification. | Optimize reaction conditions to drive the reaction to completion. For purification, select a more appropriate method from the detailed protocols below. |
| Difficulty separating the product from the starting material by column chromatography. | The product and starting material have similar polarities. | Modify the solvent system. For basic compounds like hydrazines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.[4] Alternatively, consider using a different stationary phase, such as alumina.[5] |
| Low recovery of the desired product after purification. | The product may be partially soluble in the aqueous phase during extraction or may have been lost during solvent removal. | During acid-base extraction, ensure the aqueous layer is back-extracted with an organic solvent to recover any dissolved product. Use caution during solvent evaporation to avoid loss of volatile products. |
| The unreacted hydrazine hydrochloride precipitates with the product. | The product is also a basic compound that precipitates upon neutralization. | In this scenario, column chromatography is often the best alternative to achieve a clean separation. |
Data Presentation: Solubility of Related Arylhydrazines
| Solvent | Solubility of Phenylhydrazine | Reference |
| Water | Sparingly soluble to soluble (reports vary) | [2][6][7] |
| Ethanol | Miscible | [1][2] |
| Diethyl ether | Miscible | [1][2] |
| Chloroform | Miscible | [1][2] |
| Benzene | Miscible | [1][2] |
| Petroleum Ether | Slightly soluble | [1] |
Note: this compound, being a salt, will exhibit higher solubility in polar solvents like water and alcohols compared to its free base.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal when the desired product is neutral or acidic and the unreacted Biphenyl-4-YL-hydrazine is the primary basic impurity.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
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Allow the layers to separate. The protonated this compound will move into the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the hydrazine.
-
To recover the hydrazine if needed, combine the acidic aqueous extracts and basify with 1 M NaOH until the pH is basic, then extract with an organic solvent.
-
Wash the organic layer containing the purified product with a saturated brine solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating compounds based on polarity.
Materials:
-
Silica gel (60-120 mesh)
-
A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Triethylamine (optional, for basic products)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the starting material. A good starting point is a mixture of ethyl acetate and hexanes.
-
Prepare the Column:
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be evaporated (dry loading).
-
For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting for Basic Compounds: If your product is basic and streaks on the silica gel, add 0.1-1% triethylamine to your eluent to neutralize the acidic sites on the silica.[4][8]
Protocol 3: Purification by Recrystallization
This method is effective if the desired product has a significantly different solubility profile from the unreacted starting material in a specific solvent.
Materials:
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flasks
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Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the crude product at high temperatures but not at room temperature. Perform small-scale solubility tests to find a suitable solvent. Ethanol/water mixtures are often effective for polar compounds.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the hot solvent dropwise until the solid just dissolves.
-
Cool and Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and allow them to air dry completely.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purification method selection.
References
- 1. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. cup.edu.cn [cup.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylhydrazine CAS#: 100-63-0 [m.chemicalbook.com]
- 8. silicycle.com [silicycle.com]
Stability issues of Biphenyl-4-YL-hydrazine hydrochloride under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biphenyl-4-YL-hydrazine hydrochloride under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2] The recommended storage temperature is typically between 2-8°C.
Q2: Is this compound more stable than its free base form?
A2: Yes, the hydrochloride salt form of aryl hydrazines, including this compound, is generally more stable and less susceptible to oxidation than the free base.[2]
Q3: What are the known incompatibilities of this compound?
A3: Based on data for similar aryl hydrazine hydrochlorides, it is incompatible with strong oxidizing agents, strong bases, and certain metals.[2] Contact with metal oxides (e.g., iron, copper, lead, manganese) can catalyze decomposition.[2]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways are oxidation and thermal decomposition. Oxidation can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents, leading to the formation of various byproducts, including the corresponding biphenyl derivative.[3][4] Thermal decomposition can occur at elevated temperatures, leading to the cleavage of the N-N bond.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: While specific data for this compound is limited, aryl hydrazines are generally more stable in acidic conditions due to the protonation of the hydrazine moiety, which reduces its susceptibility to oxidation. In neutral or basic conditions, the free base is liberated, which is more prone to oxidation.[5][6] Hydrolysis of hydrazones, which are common derivatives, is also pH-dependent and can be minimized in a slightly acidic pH range (pH 4-6).
Troubleshooting Guide
Issue 1: Low or no yield in reactions involving this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of the reagent | Ensure the reagent has been stored properly (cool, dry, dark, inert atmosphere). Before use, visually inspect for any change in color or consistency. Consider purifying the reagent if degradation is suspected. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider adjusting the temperature or reaction time. In some cases, a mild acid catalyst may be beneficial. |
| Side reactions | In reactions with carbonyl compounds, azine formation (a 2:1 adduct of the carbonyl compound and hydrazine) can be a significant side reaction. To minimize this, use a slight excess of this compound and add the carbonyl compound slowly to the reaction mixture. |
| N-N bond cleavage | In certain reactions, such as the Fischer indole synthesis, cleavage of the N-N bond can be a competing pathway, especially with electron-donating substituents on the aryl ring.[7][8] Using a Lewis acid catalyst instead of a Brønsted acid may mitigate this issue in some cases.[9] |
Issue 2: Unexpected byproducts observed in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Oxidative degradation | If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are de-gassed. The presence of biphenyl as a byproduct may indicate oxidative cleavage. |
| Reaction with solvent | Ensure the solvent is compatible with the reaction conditions and reagents. Protic solvents may participate in side reactions. |
| Impure starting material | Verify the purity of this compound and other reagents using appropriate analytical methods. Common impurities can include the corresponding aniline or positional isomers.[10] |
Stability Data Summary
The following tables summarize stability data for aryl hydrazine hydrochlorides, primarily based on studies of phenylhydrazine hydrochloride as a representative compound. This data should be considered as a general guideline for this compound.
Table 1: Thermal Stability of Aryl Hydrazine Hydrochlorides
| Condition | Observation | Potential Products |
| Elevated Temperatures (>150 °C) | Decomposition can occur, with the rate increasing with temperature.[11] | Ammonia, nitrogen gas, aryl radical intermediates leading to biphenyl, and other degradation products.[11] |
| Presence of Metal Catalysts | Decomposition temperature can be significantly lowered.[11] | Similar to thermal decomposition, but at a faster rate. |
Table 2: Chemical Stability and Incompatibility of Aryl Hydrazine Hydrochlorides
| Reagent/Condition | Observation | Potential Products/Hazards |
| Strong Oxidizing Agents | Violent reactions can occur.[2] | Oxidation of the hydrazine moiety, potential for fire or explosion. Products can include biphenyl and nitrogen gas.[4] |
| Strong Bases | Liberation of the less stable free hydrazine base. | Increased susceptibility to oxidation. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes oxidation, especially in the presence of air.[3][12] | Formation of radical intermediates and various oxidation products.[3] |
| Aqueous Solutions (pH dependent) | More stable in acidic pH.[5][6] Undergoes oxidation in neutral to basic pH. | In basic conditions, formation of the free base which is more readily oxidized. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability by HPLC
This protocol provides a framework for evaluating the thermal stability of this compound in a specific solvent.
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the desired solvent (e.g., acetonitrile, ethanol) in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Sample Preparation: Transfer 1 mL of the stock solution into several HPLC vials.
-
Initial Analysis (T=0): Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial purity and peak area of this compound.
-
Incubation: Place the remaining vials in a temperature-controlled oven at the desired test temperature (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the oven, allow it to cool to room temperature, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing Oxidative Stability
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent as described in Protocol 1.
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Preparation of Oxidizing Agent Solution: Prepare a solution of the oxidizing agent (e.g., 3% hydrogen peroxide in water).
-
Reaction Initiation: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of the oxidizing agent solution.
-
Time-Point Analysis: Analyze the mixture by HPLC at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the degradation of the parent compound and the formation of any degradation products.
-
Data Analysis: Quantify the remaining this compound and any major degradation products at each time point.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for Biphenyl-4-YL-hydrazine.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. arxada.com [arxada.com]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale | MDPI [mdpi.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing catalyst selection for reactions involving Biphenyl-4-YL-hydrazine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalyst selection and reaction conditions for experiments involving Biphenyl-4-YL-hydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development? A1: this compound is a versatile chemical intermediate primarily used in organic synthesis and medicinal chemistry.[1] Its key applications include serving as a building block for nitrogen-containing heterocycles, which are crucial scaffolds in drug discovery.[1] It is frequently used in the Fischer indole synthesis to create complex indole derivatives and can be a coupling partner or precursor in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[2][3]
Q2: Which common catalytic reactions involve this compound? A2: This reagent is most commonly used in:
-
Fischer Indole Synthesis: An acid-catalyzed reaction with a ketone or aldehyde to form an indole ring system.[4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: It can be a substrate in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C or C-N bonds.[3][6][7]
-
Hydrazone Formation: It readily reacts with carbonyl compounds to form hydrazones, which are stable intermediates for various subsequent cyclization or coupling reactions.[8]
Q3: How does the biphenyl group affect catalyst selection compared to simpler phenylhydrazine? A3: The biphenyl moiety introduces significant steric bulk and electronic effects. The additional phenyl ring increases the molecule's size, which may require catalysts with less sterically demanding ligands to allow for efficient substrate binding. Electronically, the second phenyl ring can influence the nucleophilicity of the hydrazine nitrogens. These factors often necessitate more robust catalytic systems or more forcing reaction conditions compared to those used for unsubstituted phenylhydrazine.
Q4: What are the critical safety precautions when handling this compound? A4: Hydrazine derivatives are often toxic and should be handled with care.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[9] Hydrazines can also act as reducing agents and may be incompatible with strong oxidizers. In the presence of certain metal catalysts, they can undergo exothermic decomposition, so careful control of reaction temperature is crucial.[10]
Troubleshooting Guide 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[4][11]
Issue: Low or No Yield of the Desired Indole Product
This is a common issue that can often be traced back to the choice of catalyst or the initial hydrazone formation step.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
Quantitative Data: Acid Catalyst Selection
The choice of acid catalyst is critical and can depend on the specific substrates.[11] For sterically hindered or electron-deficient hydrazines, stronger acids or higher temperatures may be necessary.
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | Acetic acid, ethanol, or neat; RT to reflux | PPA is highly effective but can make workup difficult. Acetic acid can serve as both solvent and catalyst.[11] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | High temperatures (150-200 °C), often neat | ZnCl₂ is the most common and effective for many substrates, but requires anhydrous conditions.[5][12] |
Experimental Protocol: Anhydrous Zinc Chloride Catalysis
This protocol provides a general method for the cyclization of a pre-formed hydrazone.
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol. Add the desired ketone or aldehyde (1 equivalent) and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the hydrazine is fully consumed. Filter the resulting solid hydrazone and wash with cold water, then dry thoroughly.
-
Reaction Setup: To a new dry flask equipped with a reflux condenser and a drying tube, add the purified biphenyl-4-yl-hydrazone (1 equivalent) and anhydrous zinc chloride (2-3 equivalents).
-
Heating: Heat the mixture in an oil bath to 160–180 °C. The mixture will melt, and the evolution of ammonia gas should be observed.
-
Monitoring: Continue heating and monitor the reaction by TLC until the hydrazone spot disappears (typically 1–2 hours).
-
Work-up: Cool the reaction vessel to room temperature. Carefully add a dilute aqueous solution of hydrochloric acid to dissolve the zinc salts. The indole product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
This compound can participate in C-N bond formation (Buchwald-Hartwig) or its derivatives can be synthesized via C-C bond formation (Suzuki). A primary challenge is catalyst deactivation or poisoning by the hydrazine moiety.[13]
Issue: Low Yield or Catalyst Deactivation
The hydrazine group (-NH-NH₂) can act as a bidentate ligand, strongly binding to the palladium center and inhibiting the catalytic cycle. Careful selection of the catalyst system is essential to overcome this.
Catalyst Selection Logic
Caption: Decision-making process for Pd-catalyzed cross-coupling.
Quantitative Data: Common Catalyst Systems for C-N Coupling
For challenging substrates like hydrazines, sterically hindered and electron-rich phosphine ligands are often required to facilitate the catalytic cycle and prevent catalyst poisoning.
| Palladium Precatalyst | Ligand | Typical Base | Solvents | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Excellent for challenging C-N couplings. The bulky nature of the ligand accelerates reductive elimination.[14] |
| Pd₂(dba)₃ or Pd(OAc)₂ | Josiphos or BINAP-type (Bidentate) | Cs₂CO₃, K₂CO₃ | Toluene, Xylene | Bidentate ligands can help stabilize the palladium center, but may be less active for very hindered substrates. |
| Pd-PEPPSI™ or other NHC Precatalysts | N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr) | K₃PO₄, K₂CO₃ | Dioxane, THF | NHC ligands form very stable and active catalysts suitable for a broad range of substrates.[15] |
Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize a Biphenyl Hydrazine Derivative
This protocol describes the synthesis of a substituted biphenyl hydrazine from a bromo-arylhydrazine precursor.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (e.g., 1-bromo-4-hydrazinylbenzene, 1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
Addressing low reactivity of Biphenyl-4-YL-hydrazine hydrochloride in specific syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Biphenyl-4-YL-hydrazine hydrochloride in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity or low yields with this compound in my Fischer indole synthesis?
A1: The low reactivity of this compound in the Fischer indole synthesis can be attributed to a combination of electronic and steric factors. The biphenyl group is bulky, which can sterically hinder the key[1][1]-sigmatropic rearrangement step.[2] Additionally, the biphenyl system can act as an electron-donating group, which may stabilize intermediates that lead to undesired side reactions, such as N-N bond cleavage, competing with the productive cyclization pathway.[3][4][5]
Q2: What are the most common side products observed in reactions with this compound?
A2: Common side products can include unreacted starting materials, the stable hydrazone intermediate, and products resulting from the cleavage of the N-N bond. In some cases, prolonged reaction times or high temperatures can lead to the formation of tarry, unidentifiable byproducts due to decomposition.
Q3: How does the hydrochloride salt form of Biphenyl-4-YL-hydrazine affect its reactivity and handling?
A3: The hydrochloride salt form enhances the stability and solubility of the hydrazine in polar solvents, making it easier to handle and store compared to the free base.[4] However, for reactions that are not acid-catalyzed, the free base may need to be generated in situ by treatment with a suitable base.
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in polar solvents such as water and alcohols.[4] For organic reactions, it is often used in solvents like ethanol, methanol, or acetic acid. Its solubility in less polar aprotic solvents like THF or toluene may be limited.
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis
If you are experiencing low or no yield when using this compound in a Fischer indole synthesis, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Fischer indole synthesis.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure that the this compound and the carbonyl compound are of high purity. Impurities can lead to side reactions and inhibit catalysis.
-
Optimize the Acid Catalyst: The choice of acid catalyst is critical. For substrates with electron-donating groups like the biphenyl moiety, a milder Lewis acid may be preferable to a strong Brønsted acid to minimize N-N bond cleavage.
-
Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used and often effective catalyst.[1][6] Boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are other options.[7]
-
Brønsted Acids: Polyphosphoric acid (PPA) can be very effective, especially for less reactive substrates.[8] Acetic acid, p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are also frequently used.[9][10]
-
-
Adjust Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, due to the potential for decomposition, it is crucial to find the optimal balance. Monitor the reaction by thin-layer chromatography (TLC) to determine the ideal reaction time and temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. While polar protic solvents like ethanol or acetic acid are common, exploring higher-boiling aprotic solvents like toluene or xylene may be beneficial, particularly if water removal is necessary.
-
Pre-formation of the Hydrazone: Isolating the hydrazone intermediate before proceeding with the acid-catalyzed cyclization can sometimes lead to cleaner reactions and improved yields. This is because the conditions for hydrazone formation are typically milder than those for the subsequent cyclization.
-
Consider Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, alternative methods for indole synthesis may be more suitable. For instance, palladium-catalyzed methods, such as the Buchwald modification of the Fischer indole synthesis, can be effective for challenging substrates.[7][11]
Issue 2: Poor Solubility of Reactants
If you are facing solubility issues with this compound, consider the following:
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Solvent Screening: Test the solubility in a range of solvents. For reactions requiring less polar conditions, a co-solvent system might be effective.
-
Free Base Generation: If the reaction is not acid-catalyzed, the free base of Biphenyl-4-YL-hydrazine can be generated by treatment with a base like sodium bicarbonate or a tertiary amine. The free base may exhibit different solubility characteristics.
-
Temperature: Gently warming the solvent can help dissolve the starting material.
Data Presentation
Table 1: Comparison of Catalysts in Fischer Indole Synthesis with Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| Phenylhydrazine | Acetone | ZnCl₂ | Ethanol | ~79 | [6] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | High | [12] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | 30 | [9][10] |
| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | None | 89 | [13] |
| Phenylhydrazine hydrochloride | Optically active cyclohexanone | MsOH | Methanol | 84 | [13] |
Note: Yields are highly substrate and condition-dependent. This table provides a general comparison.
Table 2: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Soluble | [4] |
| Methanol | Polar Protic | Soluble | [4] |
| Ethanol | Polar Protic | Soluble | [4] |
| Acetic Acid | Polar Protic | Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | |
| Tetrahydrofuran (THF) | Aprotic | Sparingly Soluble | |
| Toluene | Nonpolar | Likely Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Caption: General reaction scheme for the Fischer indole synthesis.
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the desired ketone or aldehyde (1.0-1.2 eq.).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
The hydrazone may precipitate upon cooling and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.
-
-
Indole Cyclization:
-
Method A (Lewis Acid): To the crude hydrazone, add anhydrous zinc chloride (2.0-3.0 eq.). Heat the mixture to 150-180 °C (neat or in a high-boiling solvent like xylene) for 1-3 hours, monitoring by TLC.
-
Method B (Brønsted Acid): Add the crude hydrazone portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring. Continue heating for 15-60 minutes.
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., NaOH or NaHCO₃ solution). The crude indole will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl Hydrazones (Buchwald Method)
This method can be an alternative for preparing the hydrazone intermediate, especially if direct condensation is problematic.
Workflow for Buchwald Hydrazone Synthesis
Caption: Simplified workflow for the palladium-catalyzed synthesis of N-aryl hydrazones.
Procedure:
-
To an oven-dried, sealable reaction vessel, add 4-bromobiphenyl (1.0 eq.), benzophenone hydrazone (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-(biphenyl-4-yl)benzophenone hydrazone by column chromatography. This can then be used in a subsequent transhydrazonation and Fischer indole cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in derivatization reactions with Biphenyl-4-YL-hydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in derivatization reactions with Biphenyl-4-YL-hydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in derivatization?
A1: this compound is a derivatizing agent used to react with aldehydes and ketones.[1] The primary purpose of this derivatization is to introduce a biphenyl-hydrazone moiety into the target molecule. This modification enhances the detectability of the analyte, particularly in analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS), due to the chromophoric nature of the biphenyl group.[2][3]
Q2: What is the fundamental reaction mechanism between this compound and a carbonyl compound?
A2: The reaction is an acid-catalyzed nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative.[3] The hydrochloride salt form of the reagent helps to maintain an acidic environment, which is often necessary to catalyze the reaction.[4]
Q3: What are the common byproducts observed in derivatization reactions with hydrazine-based reagents?
A3: A common byproduct is the formation of an azine . This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[5] Other potential side reactions can occur depending on the structure of the carbonyl compound, such as Michael addition if the analyte is an α,β-unsaturated carbonyl.[6]
Q4: How can I confirm the successful derivatization of my target analyte?
A4: Successful derivatization can be confirmed using various analytical techniques. A common approach is to use HPLC-UV or LC-MS to identify the peak corresponding to the derivatized product, which will have a different retention time and mass-to-charge ratio than the starting materials.[7] Comparing the spectra of the reaction mixture to that of the unreacted starting materials and the derivatizing agent will confirm the formation of the new product.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.[1] As with many hydrazine derivatives, it is important to handle this compound with care due to potential toxicity and reactivity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagent: The this compound may have degraded due to improper storage (exposure to moisture or light).2. Suboptimal pH: The reaction mixture may not be sufficiently acidic to catalyze the reaction effectively.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.4. Low Reagent Concentration: An insufficient molar excess of the derivatizing agent may limit the reaction yield. | 1. Use a fresh, properly stored batch of the reagent.2. Add a small amount of a suitable acid catalyst, such as acetic acid or formic acid, to the reaction mixture.[8]3. Increase the reaction time or temperature. Monitor the reaction progress at different time points to determine the optimal conditions.[9]4. Increase the molar ratio of this compound to the analyte. A molar excess of 200:1 has been shown to be effective for similar reagents.[8] |
| Presence of Multiple Unexpected Peaks | 1. Azine Formation: An excess of the carbonyl compound can lead to the formation of azines.2. Side Reactions: If the analyte has other reactive functional groups, side reactions may occur.3. Isomerization: The hydrazone product may exist as E/Z isomers, leading to two closely eluting peaks. | 1. Use a molar excess of the this compound to favor the formation of the desired hydrazone.2. Purify the sample to remove interfering compounds before derivatization. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions.3. This is an inherent property of some hydrazones. It may be possible to optimize chromatographic conditions to either separate or co-elute the isomers for quantification. |
| Poor Peak Shape in Chromatography | 1. Incomplete Derivatization: Unreacted polar carbonyl compounds can interact with the column, leading to tailing.2. Adsorption of Derivative: The derivatized product may be adsorbing to active sites in the chromatographic system. | 1. Re-optimize the derivatization conditions to ensure the reaction goes to completion.2. Use a different HPLC column or modify the mobile phase (e.g., by adding a small amount of a competing base like triethylamine). |
Experimental Protocols
Protocol 1: General Derivatization of a Carbonyl Compound in Solution
This protocol provides a general starting point for the derivatization of an aldehyde or ketone with this compound for subsequent HPLC or LC-MS analysis.
Materials:
-
This compound
-
Carbonyl-containing analyte
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Vials with caps
-
Heating block or water bath
Procedure:
-
Prepare a stock solution of your analyte in a suitable HPLC-grade solvent.
-
Prepare a stock solution of this compound in the same solvent. A typical starting concentration is 1 mg/mL.
-
In a clean vial, combine the analyte solution with a molar excess of the this compound solution. A starting point is a 10:1 molar ratio of derivatizing agent to analyte.
-
Add an acid catalyst to the reaction mixture. A final concentration of 1-2% (v/v) acetic acid is a good starting point.[8]
-
Cap the vial tightly and vortex to mix.
-
Incubate the reaction mixture. A typical starting condition is 60°C for 1 hour. Optimization of temperature and time may be required.[3]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for dilution and analysis by HPLC or LC-MS.
Protocol 2: Analysis of Derivatized Sample by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (starting point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient would be to begin with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the more hydrophobic derivatized product.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the biphenyl-hydrazone derivative has maximum absorbance (a UV scan of the derivatized product will help determine the optimal wavelength).
Visualizations
Caption: Experimental workflow for derivatization and analysis.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on the outcome of reactions with Biphenyl-4-YL-hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biphenyl-4-YL-hydrazine hydrochloride. The following sections detail the impact of solvent choice on common reactions, provide experimental protocols, and offer solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of complex organic molecules.[1] The most common applications include the Fischer indole synthesis for the creation of substituted indoles and carbazoles, and the Japp-Klingemann reaction to form hydrazones which are precursors to various heterocyclic compounds.[1][2]
Q2: How does the choice of solvent affect the solubility and stability of this compound?
A2: this compound is a salt, which enhances its stability and solubility in polar solvents compared to its free base form.[3] It is generally soluble in polar protic solvents like water and alcohols.[3] Its stability in various organic solvents can influence reaction outcomes, and it is crucial to select a solvent that does not promote decomposition, especially at elevated temperatures.
Q3: What is the general impact of protic versus aprotic solvents on reactions involving hydrazines?
A3: The choice between a protic and an aprotic solvent can significantly influence the nucleophilicity of the hydrazine and the overall reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) can solvate the hydrazine through hydrogen bonding, which can decrease its nucleophilicity.[4][5] However, they are effective at stabilizing charged intermediates, which can be beneficial in certain reaction pathways like the SN1 mechanism.[5] In the context of the Fischer indole synthesis, protic acids like acetic acid often serve as both the solvent and the catalyst.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) do not engage in hydrogen bonding with the nucleophile to the same extent, leaving the lone pair of electrons on the nitrogen more available for reaction.[5][7] This can enhance the rate of reactions that depend on a strong nucleophile, such as SN2 type reactions.[5]
Q4: Are there any known side reactions to be aware of when using this compound?
A4: In the Fischer indole synthesis, potential side reactions can include the formation of isomeric indole products if an unsymmetrical ketone is used. Additionally, under harsh acidic conditions or elevated temperatures, decomposition of the starting material or the final product can occur. The choice of solvent can also influence the formation of byproducts; for instance, in some cases, side-reactions of unknown nature have been observed to evolve carbon dioxide when using glacial acetic acid at high temperatures.[8]
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: Low or No Yield of the Indole Product
| Possible Cause | Recommended Solutions |
| Incomplete Hydrazone Formation | Ensure the complete formation of the hydrazone intermediate before proceeding with the cyclization step. This can often be achieved by stirring the this compound and the carbonyl compound in a suitable solvent like ethanol or acetic acid at room temperature before heating. Monitor the reaction by TLC. |
| Suboptimal Acidity | The reaction is acid-catalyzed, but excessively strong acidic conditions can lead to degradation. If using a strong acid like polyphosphoric acid (PPA), try a milder Brønsted acid such as acetic acid or p-toluenesulfonic acid.[9][10] The choice of acid catalyst is crucial and may require optimization.[6] |
| Poor Solvent Choice | The solvent can influence the reaction rate and yield. For the Fischer indole synthesis, acetic acid is commonly used as both a solvent and a catalyst.[6] A study on a continuous flow synthesis of indoles found a solvent system of DMSO/H₂O/AcOH (2:1:1) to be effective.[11] Experiment with different polar solvents to find the optimal conditions for your specific substrate. |
| High Reaction Temperature | While the Fischer indole synthesis often requires heat, excessive temperatures can lead to decomposition of the reactants or product. Try running the reaction at a lower temperature for a longer period. |
| Impure Starting Materials | Impurities in either the this compound or the carbonyl compound can inhibit the reaction. Ensure the purity of your starting materials before use. |
Issue 2: Formation of Multiple Products
| Possible Cause | Recommended Solutions |
| Use of Unsymmetrical Ketones | When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The product ratio can be influenced by the nature of the acid catalyst and the solvent.[12] It may be necessary to separate the isomers by chromatography. |
| Side Reactions | Unwanted side reactions can lead to a complex product mixture. Analyze the crude product by LC-MS or NMR to identify potential byproducts. Adjusting the reaction conditions (temperature, catalyst, solvent) may help to minimize side product formation. |
Japp-Klingemann Reaction
Issue 1: Low Yield of the Hydrazone Product
| Possible Cause | Recommended Solutions |
| Inefficient Diazotization | The Japp-Klingemann reaction begins with the formation of a diazonium salt from an aniline precursor to Biphenyl-4-YL-hydrazine. Ensure this step is carried out efficiently, typically at low temperatures (0-5 °C), to prevent decomposition of the diazonium salt. |
| Incorrect pH for Coupling | The coupling of the diazonium salt with the β-keto-ester or β-dicarbonyl compound is pH-sensitive. The reaction is typically carried out under basic or neutral conditions to facilitate the formation of the enolate.[13] |
| Hydrolysis of Intermediates | The azo intermediate formed during the reaction can be susceptible to hydrolysis.[2] Controlling the temperature and pH is crucial to favor the desired reaction pathway. |
| Solvent Effects | The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol are commonly used.[14] Ensure your reactants are sufficiently soluble in the chosen solvent system. |
Data Presentation
Table 1: Effect of Solvent System on Fischer Indole Synthesis Yield
The following data is derived from a study on the continuous flow synthesis of 1,2,3,4-tetrahydro-9H-carbazole from phenylhydrazine hydrochloride and cyclopentanone, which serves as a model for reactions with substituted hydrazines like this compound.[11]
| Solvent System | Temperature (°C) | Residence Time (min) | Yield (%) |
| DMSO/H₂O/AcOH (2:1:1) | 110 | 20 | 92 |
| Acetic Acid | 110 | 20 | 75 |
| Ethanol | 110 | 20 | 68 |
| Water | 110 | 20 | 55 |
Note: Yields are for the model reaction and may vary for this compound.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a Biphenyl-Substituted Carbazole
This protocol describes a general procedure for the synthesis of a carbazole derivative from this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Hydroxide (1 M solution)
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and cyclohexanone (1.1 equivalents).
-
Add glacial acetic acid to the flask to act as both the solvent and the catalyst.
-
Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M NaOH solution.
-
Dilute the mixture with water and extract the product with chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Hydrazone Formation for Japp-Klingemann Reaction
This protocol outlines the formation of a hydrazone from this compound and a β-keto-ester.
Materials:
-
This compound
-
β-keto-ester (e.g., ethyl acetoacetate)
-
Sodium Acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
In a separate flask, dissolve the β-keto-ester (1 equivalent) and sodium acetate (as a base) in ethanol.
-
Slowly add the hydrazine solution to the β-keto-ester solution with stirring at room temperature.
-
Stir the reaction mixture for 1-3 hours. The formation of the hydrazone product can often be observed as a precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the product can be isolated by filtration if it has precipitated.
-
Wash the isolated solid with cold ethanol or water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum.
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Strategies for improving the regioselectivity in reactions with Biphenyl-4-YL-hydrazine hydrochloride
Welcome to the technical support center for reactions involving Biphenyl-4-YL-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used and where regioselectivity is a critical factor?
A1: this compound is a versatile reagent primarily used in the synthesis of nitrogen-containing heterocycles. The most common reactions where controlling regioselectivity is crucial are:
-
Fischer Indole Synthesis: To form indole derivatives. The reaction of Biphenyl-4-YL-hydrazine with an unsymmetrical ketone can lead to two possible regioisomeric indoles.
-
Pyrazole Synthesis: In condensation reactions with 1,3-dicarbonyl compounds, two different regioisomeric pyrazoles can be formed.
-
C-H Arylation Reactions: Where the biphenyl group is introduced at a specific position on another aromatic ring.
Q2: In the Fischer Indole Synthesis, what factors primarily influence which regioisomer is formed?
A2: The regiochemical outcome of the Fischer Indole Synthesis is determined by the direction of the[1][1]-sigmatropic rearrangement of the intermediate ene-hydrazine. Key factors that influence this are:
-
Acid Catalyst: The choice between Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can significantly impact the reaction.[2][3] The optimal catalyst often needs to be determined empirically for a specific substrate.[4]
-
Reaction Temperature: Higher temperatures can favor the thermodynamically more stable product, while lower temperatures may favor the kinetic product.[5]
-
Substituents on the Carbonyl Compound: Electron-donating groups on the carbonyl component can influence the stability of the ene-hydrazine intermediate and may even lead to reaction failure through competing pathways like N-N bond cleavage.[6][7]
-
Steric Hindrance: Steric bulk on the ketone or aldehyde can direct the cyclization to the less hindered position.
Q3: How can I improve the regioselectivity in pyrazole synthesis using this compound?
A3: For the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, the initial condensation step is crucial for determining the final regiochemistry. Strategies to improve selectivity include:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.
-
Reaction Conditions: Precise control over temperature and the use of the hydrochloride salt versus the free base can influence which regioisomer is favored.[8] For instance, performing the reaction with the arylhydrazine hydrochloride in methanol may favor one isomer, while the free hydrazine in chloroform may yield the other.[8]
-
pH Control: The pH of the reaction medium can affect which carbonyl group of the 1,3-dicarbonyl compound reacts preferentially with the hydrazine.
Q4: My Fischer Indole Synthesis with this compound is failing or giving very low yields. What could be the cause?
A4: Failure of the Fischer Indole Synthesis can often be attributed to a competing reaction pathway involving the cleavage of the N-N bond in the hydrazine or its derivatives.[6][7] This is particularly problematic when the carbonyl component has strong electron-donating groups, which stabilize an iminylcarbocation intermediate formed upon N-N bond cleavage.[7] A common sign of this side reaction is the formation of aniline-type byproducts, in this case, 4-aminobiphenyl.[9] To troubleshoot, consider using a milder Lewis acid catalyst or optimizing the reaction temperature.[6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Fischer Indole Synthesis
You are observing a mixture of the two possible indole regioisomers from the reaction of this compound with an unsymmetrical ketone.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity in Fischer Indole Synthesis.
Data Presentation: Effect of Catalyst and Temperature
| Catalyst | Temperature (°C) | Major Isomer | Minor Isomer | Ratio (Major:Minor) |
| ZnCl₂ | 80 | 2-Aryl-3-alkyl-indole | 3-Aryl-2-alkyl-indole | 3:1 |
| Polyphosphoric Acid (PPA) | 150 | 2-Aryl-3-alkyl-indole | 3-Aryl-2-alkyl-indole | 9:1 |
| p-Toluenesulfonic acid | 110 | 2-Aryl-3-alkyl-indole | 3-Aryl-2-alkyl-indole | 5:1 |
| Acetic Acid | 118 | 2-Aryl-3-alkyl-indole | 3-Aryl-2-alkyl-indole | 2:1 |
Note: These are representative data and actual results will vary with the specific substrates.
Problem 2: Formation of Regioisomeric Pyrazoles
Your reaction of this compound with a 1,3-dicarbonyl compound yields a difficult-to-separate mixture of pyrazole isomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
Data Presentation: Solvent Effects on Pyrazole Synthesis
| Solvent | Temperature (°C) | Major Isomer | Minor Isomer | Ratio (Major:Minor) | Reference |
| Ethanol | 25 | 5-Aryl-pyrazole | 3-Aryl-pyrazole | ~1:1 to 3:1 | |
| TFE | 25 | 5-Aryl-pyrazole | 3-Aryl-pyrazole | up to 99:1 | |
| HFIP | 25 | 5-Aryl-pyrazole | 3-Aryl-pyrazole | >99:1 |
TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. Data is illustrative based on studies with substituted hydrazines.
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol aims to favor the thermodynamically more stable indole isomer.
1. Formation of the Hydrazone (Optional, can be done in-situ):
- In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 equivalent) in ethanol.
- Add this compound (1.0 equivalent) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 1-2 hours until hydrazone formation is complete (monitor by TLC).
- Remove the solvent under reduced pressure.
2. Indolization:
- In a separate flask, preheat polyphosphoric acid (PPA) to 100 °C.
- Carefully add the crude hydrazone to the hot PPA with vigorous mechanical stirring.
- Increase the temperature to 150-160 °C and maintain for 15-30 minutes.[4] The reaction mixture will darken.
- Monitor the reaction by TLC for the disappearance of the hydrazone and formation of the indole product.
3. Work-up:
- Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto a mixture of crushed ice and water with stirring.
- The solid product will precipitate. If the product is oily, extract with an organic solvent like ethyl acetate.
- Neutralize the aqueous layer with a base (e.g., NaOH solution) if necessary.
- Filter the solid product and wash thoroughly with water.
- Purify the crude product by recrystallization or column chromatography.
Protocol 2: Highly Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
This protocol is designed to maximize the formation of a single pyrazole regioisomer.
1. Reaction Setup:
- In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
- Add this compound (1.0 equivalent) to the solution. If the free base is required, pre-treat the hydrochloride salt with a suitable base (e.g., NaHCO₃) and extract the free hydrazine.
- Stir the reaction mixture at room temperature.
2. Reaction Monitoring:
- Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed. Reactions in fluorinated alcohols are often faster than in conventional solvents.
3. Work-up and Purification:
- Remove the HFIP solvent under reduced pressure. (Note: HFIP is volatile but has a high boiling point, so a rotary evaporator with a good vacuum is needed).
- Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography or recrystallization to obtain the desired pyrazole regioisomer.
Signaling Pathways and Mechanisms
Fischer Indole Synthesis Mechanism
The key step for regioselectivity is the[1][1]-sigmatropic rearrangement. The pathway that leads to the more stable diimine intermediate is generally favored.
Caption: Key steps in the Fischer Indole Synthesis mechanism.
References
- 1. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06423G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Biphenyl-4-YL-hydrazine Hydrochloride and Phenylhydrazine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the vast array of building blocks, hydrazine derivatives hold a significant position, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which are scaffolds for many pharmaceuticals and bioactive molecules. This guide provides an in-depth comparative analysis of two such reagents: Biphenyl-4-YL-hydrazine hydrochloride and the archetypal phenylhydrazine. The comparison focuses on their application in key synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Hydrazines
The structural difference between Biphenyl-4-YL-hydrazine and phenylhydrazine—the presence of an additional phenyl ring—imparts distinct physicochemical properties that influence their handling, solubility, and reactivity. The hydrochloride salts are generally more stable and easier to handle than the free bases.
| Property | This compound | Phenylhydrazine | Phenylhydrazine hydrochloride |
| Molecular Formula | C₁₂H₁₃ClN₂ | C₆H₈N₂ | C₆H₉ClN₂ |
| Molecular Weight | 220.70 g/mol | 108.14 g/mol | 144.60 g/mol |
| Appearance | Off-white to beige solid | Colorless to pale yellow liquid/solid | White to off-white crystalline solid |
| Melting Point | Not specified | 19.5 °C | ~243-246 °C (decomposes) |
| Solubility | Soluble in polar solvents | Sparingly soluble in water; miscible with ethanol, ether, benzene | Soluble in water and ethanol |
| Stability | Generally stable as the hydrochloride salt | Prone to oxidation in air (turns dark) | More stable than the free base |
Core Synthetic Applications: Fischer Indole Synthesis and Hydrazone Formation
Both this compound and phenylhydrazine are workhorse reagents in two fundamental transformations: the Fischer indole synthesis and the formation of hydrazones.
The Fischer Indole Synthesis: Crafting the Indole Core
The Fischer indole synthesis, a venerable reaction discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1]
The electronic nature of the substituents on the arylhydrazine ring plays a critical role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) tend to increase the electron density on the nitrogen atoms, facilitating the key[2][2]-sigmatropic rearrangement step and often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can hinder the reaction, requiring more forcing conditions.[3]
The biphenyl group in Biphenyl-4-YL-hydrazine can be considered as a phenyl substituent on the phenylhydrazine core. While the second phenyl ring is electron-withdrawing by induction, its overall effect through resonance is weakly electron-donating, thus activating the hydrazine for electrophilic attack and potentially facilitating the key steps of the Fischer indole synthesis.
Direct comparative studies under identical conditions are scarce in the literature. However, by collating data from various sources, a performance comparison can be drawn.
Table 1: Performance of Phenylhydrazine in the Fischer Indole Synthesis
| Carbonyl Compound | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 h | 30 | [3] |
| 2-Methylcyclohexanone | Acetic acid | Reflux | 24 h | 53 | [3] |
| Propiophenone | NaHSO₄ (mechanochemical) | Room Temp. | 100 min | 56 | [4] |
| Cyclohexanone | Marine sponge/H₃PO₄ (solvent-free) | Room Temp. | - | High | [5] |
Table 2: Performance of Biphenyl-4-YL-hydrazine in Synthesis
| Carbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| Ketone derivative | Indole derivative | Not specified | 57 | [6] |
| Various aldehydes | Hydrazide-hydrazones | Acetic acid/Methanol | Good | [7] |
Note: The data for Biphenyl-4-YL-hydrazine is more limited in the context of direct Fischer indole synthesis yield reporting in readily available literature.
Hydrazone Formation: A Gateway to Further Functionality
The initial step in the Fischer indole synthesis is the formation of a hydrazone. This reaction is also a valuable transformation in its own right, used for the characterization of carbonyl compounds and the synthesis of a wide range of bioactive molecules.[2] The rate of hydrazone formation is influenced by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound.[8]
Generally, aromatic hydrazines are less reactive than aliphatic hydrazines due to the delocalization of the nitrogen lone pair into the aromatic ring.[9] However, substituents on the aromatic ring can modulate this reactivity. The weakly electron-donating nature of the second phenyl ring in Biphenyl-4-YL-hydrazine is expected to slightly increase its nucleophilicity compared to phenylhydrazine, potentially leading to faster rates of hydrazone formation under similar conditions.
Reaction Mechanisms and Workflows
Fischer Indole Synthesis Pathway
The generally accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by the formation of a phenylhydrazone.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Biphenyl-4-YL-hydrazine hydrochloride: HPLC, GC, and UV-Vis Methods
This guide provides a detailed comparison of three analytical methods for the quantification of Biphenyl-4-YL-hydrazine hydrochloride, a versatile compound used in organic synthesis and medicinal chemistry.[1] Accurate quantification is critical for quality control, stability testing, and research applications. We will compare a proposed High-Performance Liquid Chromatography (HPLC) method with two common alternatives: Gas Chromatography (GC) and UV-Visible (UV-Vis) Spectrophotometry. The comparison includes detailed experimental protocols, performance data, and workflow diagrams to assist researchers in selecting the most suitable method for their needs.
Methodology Comparison
The choice of analytical method depends on factors such as required sensitivity, specificity, available equipment, and sample matrix complexity. While HPLC is often favored for its robustness and precision in pharmaceutical analysis, GC and UV-Vis offer viable alternatives with distinct advantages and disadvantages.[2][3]
Proposed High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying a wide range of organic molecules.[4] This proposed method is based on established protocols for biphenyl and related aromatic compounds.[5][6]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1-200 µg/mL.
-
Prepare the unknown sample by dissolving it in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Alternative Method: Gas Chromatography (GC) with Derivatization
GC is highly effective for volatile and thermally stable compounds. Since hydrazines can be reactive and less volatile, a derivatization step is typically required to form a more stable and volatile product suitable for GC analysis.[7][8]
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD), and a headspace or liquid autosampler.[3]
-
Derivatization:
-
Chromatographic Conditions:
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
-
Sample Preparation: Prepare calibration standards by derivatizing known concentrations of the analyte following the same procedure as the unknown sample.
Alternative Method: UV-Vis Spectrophotometry with Derivatization
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method. For compounds like hydrazines that may lack a unique or strong chromophore, derivatization is used to produce a colored product that can be easily quantified.[10]
Experimental Protocol:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Derivatization Reagent: p-Dimethylaminobenzaldehyde (p-DMAB) solution. Prepare by dissolving p-DMAB in a mixture of ethanol and hydrochloric acid.
-
Derivatization Procedure:
-
To an aqueous solution containing this compound, add the p-DMAB reagent.
-
The reaction occurs in an acidic environment, forming a distinctively colored (typically yellow) quinoid compound.[11]
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is typically around 458 nm for this type of reaction.[11]
-
Use a reagent blank (containing all components except the analyte) to zero the spectrophotometer.
-
-
Quantification: Create a calibration curve by reacting standard solutions of known concentrations with the derivatizing agent and measuring their absorbance.
Performance Data Comparison
The following table summarizes the expected performance characteristics for each analytical method based on validation parameters defined by the International Conference on Harmonization (ICH) guidelines.[4][5]
| Validation Parameter | Proposed HPLC Method | GC with Derivatization | UV-Vis with Derivatization |
| Specificity | High (Separates analyte from impurities) | High (Good separation of derivatives) | Low to Medium (Prone to interference from other compounds that react with the reagent) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | Wide (e.g., 1-200 µg/mL) | Medium (Dependent on derivatization efficiency) | Narrow (e.g., 0.5-25 µg/mL) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range possible with NPD) | Medium (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range possible) | Medium (µg/mL range) |
| Analysis Time | ~10-15 min per sample | ~20-30 min per sample (plus derivatization) | ~5 min per sample (plus derivatization/incubation) |
| Cost & Complexity | High | High | Low |
Workflow and Logic Visualizations
The following diagrams illustrate the validation workflow for the HPLC method and a logical comparison of the three analytical techniques.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Caption: Logical comparison of HPLC, GC, and UV-Vis analytical workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. tpcj.org [tpcj.org]
- 5. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
A Researcher's Guide to Confirming the Structure of Products Synthesized from Biphenyl-4-YL-hydrazine Hydrochloride
For researchers and scientists engaged in drug development and organic synthesis, the unambiguous confirmation of a synthesized product's structure is a critical step. This guide provides a comprehensive comparison of analytical techniques to elucidate the structure of molecules derived from Biphenyl-4-YL-hydrazine hydrochloride. Detailed experimental protocols and comparative data are presented to assist in this process.
This compound serves as a versatile starting material in the synthesis of various heterocyclic compounds, such as hydrazones, which are of significant interest in medicinal chemistry.[1] The confirmation of the successful transformation of this starting material into the desired product requires a multi-faceted analytical approach, primarily relying on spectroscopic methods.
Comparative Analysis of Spectroscopic Techniques
The primary methods for structural elucidation of organic molecules involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
| Analytical Technique | Information Obtained | Application to Biphenyl-Hydrazine Derivatives |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, number, and connectivity of protons. | Essential for tracking changes in the aromatic and hydrazine protons upon reaction. The formation of a hydrazone, for instance, will result in the appearance of a new imine proton signal (-N=CH-). |
| ¹³C NMR Spectroscopy | Reveals the number and chemical environment of carbon atoms. | Useful for observing shifts in the carbon signals of the biphenyl rings and the formation of new carbon atoms, such as the imine carbon in a hydrazone. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule. | Confirms the molecular formula of the synthesized product. The fragmentation pattern can offer clues about the structural arrangement of atoms. |
| FTIR Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Key for identifying the disappearance of the N-H stretching vibrations of the hydrazine and the appearance of new bonds, such as the C=N stretch in a hydrazone. |
| HPLC Analysis | Assesses the purity of the synthesized compound and can be used for purification. | While not a primary structure elucidation tool, it is crucial for ensuring the analyzed sample is a single component, which is vital for accurate spectroscopic analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and the nature of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified synthesized product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
A larger number of scans will be required to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For solid samples using a direct insertion probe, a small amount of the solid is placed in a capillary tube.[2]
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. For ESI, this is typically done in positive or negative ion mode.
-
The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method for Solids):
-
Thoroughly grind 1-2 mg of the solid sample with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
Comparative Data: Starting Material vs. Synthesized Product (Example: Hydrazone Formation)
This compound (Starting Material - Expected Features)
| Technique | Expected Observations |
| ¹H NMR | Complex signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the biphenyl protons. Broad signals for the -NH and -NH₂ protons of the hydrazine group, which are exchangeable with D₂O.[3] |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-145 ppm) for the biphenyl carbons. |
| MS | A molecular ion peak corresponding to the free base (C₁₂H₁₂N₂) at m/z ≈ 184.24. |
| FTIR | N-H stretching vibrations for the hydrazine group in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands.[4] |
Hypothetical Product: A Biphenyl-Hydrazone Derivative
Let's consider the reaction of this compound with an aldehyde (R-CHO) to form a hydrazone.
| Technique | Expected Changes and New Observations |
| ¹H NMR | Disappearance of the -NH₂ signals. Appearance of a new singlet for the imine proton (-N=CH-) typically in the range of 8.0-8.5 ppm. Shifts in the aromatic proton signals due to the new substituent. |
| ¹³C NMR | Appearance of a new signal for the imine carbon (-N=C-) typically in the range of 140-160 ppm. |
| MS | A new molecular ion peak corresponding to the molecular weight of the hydrazone product. |
| FTIR | Disappearance or significant reduction of the N-H stretching bands. Appearance of a new C=N stretching vibration around 1600-1650 cm⁻¹. |
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general workflow for confirming the structure of a synthesized product and the logical connections between the different analytical techniques.
Caption: A typical experimental workflow for the synthesis and structural confirmation of a new chemical entity.
Caption: The logical interplay of different spectroscopic techniques to determine the final chemical structure.
By systematically applying these analytical techniques and carefully comparing the spectral data of the synthesized product with that of the starting material and related known compounds, researchers can confidently confirm the structure of their target molecules.
References
A Comparative Analysis of the Reactivity of Biphenyl-4-YL-hydrazine Hydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of biphenyl-4-yl-hydrazine hydrochloride and its structural isomers, biphenyl-2-yl-hydrazine hydrochloride and biphenyl-3-yl-hydrazine hydrochloride. The reactivity of these isomers is a critical factor in their application as building blocks in the synthesis of pharmaceuticals and other complex organic molecules, particularly in reactions such as the Fischer indole synthesis. This guide summarizes the available experimental data, details relevant experimental protocols, and provides a theoretical framework for understanding the observed reactivity patterns.
Introduction
Biphenyl-hydrazine derivatives are important reagents in organic synthesis, serving as precursors for a variety of heterocyclic compounds with significant biological activity. The position of the hydrazine group on the biphenyl scaffold can significantly influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity. Understanding these differences is crucial for optimizing reaction conditions and predicting product outcomes in drug discovery and development.
Comparative Reactivity Data
Direct comparative studies on the reactivity of the three biphenyl-hydrazine hydrochloride isomers are not extensively documented in peer-reviewed literature. However, by collating data from various sources and applying established principles of organic chemistry, a qualitative and semi-quantitative comparison can be drawn. The Fischer indole synthesis, a venerable and widely used method for the preparation of indoles, serves as an excellent model reaction to probe the reactivity of these aryl hydrazines.
The reactivity in the Fischer indole synthesis is largely governed by the electronic nature of the substituents on the aryl ring. Electron-donating groups (EDGs) tend to increase the rate of reaction by stabilizing the key intermediates, while electron-withdrawing groups (EWGs) have the opposite effect.[1] In the context of biphenyl-hydrazine isomers, the phenyl group acts as a substituent on the phenylhydrazine core. Its electronic effect (whether donating or withdrawing) is dependent on its position of attachment (ortho, meta, or para).
Table 1: Theoretical and Observed Reactivity in Fischer Indole Synthesis
| Isomer | Substituent Position | Expected Electronic Effect of Phenyl Group | Predicted Reactivity | Reported Yields in Representative Reactions |
| Biphenyl-2-YL-hydrazine HCl | ortho | Weakly electron-donating (inductive) and potential for steric hindrance | Moderate to Low | Data not available for direct comparison |
| Biphenyl-3-YL-hydrazine HCl | meta | Weakly electron-withdrawing (inductive) | Low | Data not available for direct comparison |
| Biphenyl-4-YL-hydrazine HCl | para | Electron-donating (resonance) | High | High yields reported in various syntheses |
Note: The predicted reactivity is based on the general principles of electronic effects in the Fischer indole synthesis. The lack of standardized comparative experimental data necessitates this inferential approach.
Experimental Protocols
The following is a generalized experimental protocol for the Fischer indole synthesis, which can be adapted to compare the reactivity of the biphenyl-hydrazine hydrochloride isomers.
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (in situ):
-
To a solution of the respective biphenyl-hydrazine hydrochloride isomer (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add a ketone or aldehyde (1.0-1.2 equivalents).
-
The mixture is stirred at room temperature or gently heated for a period ranging from 30 minutes to several hours to form the corresponding phenylhydrazone.
-
-
Indolization:
-
An acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or p-toluenesulfonic acid) is added to the reaction mixture.[2]
-
The mixture is then heated to a temperature between 80°C and the reflux temperature of the solvent. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reaction times can vary significantly depending on the reactivity of the hydrazine isomer and the substrate.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure indole.
-
To obtain a direct comparison of reactivity, it is essential to conduct the reactions for all three isomers under identical conditions (same ketone, solvent, catalyst, temperature, and reaction time) and to quantify the product yields, for instance, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Fischer Indole Synthesis Pathway
The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.[2][3]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for Reactivity Comparison
The logical workflow for a comparative study of the reactivity of the biphenyl-hydrazine isomers is depicted below.
References
A Comparative Guide to Purity Assessment of Synthesized Biphenyl-4-YL-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as Biphenyl-4-YL-hydrazine hydrochloride, is a critical parameter in drug development. Ensuring high purity is essential for the safety, efficacy, and quality of the final drug product.[1][2][3] Impurities can arise from various sources, including the synthesis process, degradation, or storage, and may include starting materials, by-products, intermediates, or residual solvents.[4] This guide provides a comparative overview of key analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
Comparison of Key Analytical Methods
A multi-pronged approach utilizing orthogonal analytical techniques is often necessary for comprehensive impurity profiling.[5] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methods for this purpose. Each technique offers distinct advantages and is suited for detecting different types of impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2] | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.[4] | Quantification based on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei (protons).[6][7] |
| Primary Use | Quantification of non-volatile and thermally labile organic impurities, including starting materials, by-products, and degradation products.[8] | Identification and quantification of volatile organic impurities, such as residual solvents, and analysis of thermally stable, volatile derivatives.[4][9] | Absolute purity determination of the main component without the need for a specific reference standard of the compound itself. Provides structural confirmation.[5][10] |
| Sensitivity | High. Detection limits can reach parts-per-million (ppm) or lower, with LC-MS capable of detecting impurities as low as 0.001%.[1] | Very high, especially for volatile compounds. Can detect impurities at trace levels.[11] | Moderate. Generally less sensitive than chromatographic methods for trace impurities, but excellent for quantifying components >0.1%.[12] |
| Specificity | High, especially when using a Diode Array Detector (DAD) for peak purity analysis or when coupled with Mass Spectrometry (LC-MS).[1] | Very high. Mass spectra provide a "fingerprint" for compound identification.[13] | Very high. Provides detailed structural information, allowing for unambiguous identification of the analyte and impurities.[6] |
| Sample Prep | Simple dissolution in a suitable solvent is typically sufficient.[2] | Can be more complex. Derivatization is often required for polar or non-volatile compounds like hydrazines to improve volatility and thermal stability.[9][14] | Requires accurate weighing of both the sample and an internal calibration standard. The sample must be soluble in a deuterated solvent.[5] |
| Limitations | May not be suitable for highly volatile impurities. Co-elution of impurities can occur. | Limited to thermally stable and volatile compounds. The high reactivity of hydrazines can lead to degradation in the injector unless derivatized.[14] | Lower sensitivity for trace impurities compared to chromatography. Signal overlap can complicate quantification in complex mixtures.[5] |
| Key Advantage | Robust, widely used, and highly versatile for a broad range of organic impurities.[3] | Gold standard for residual solvent analysis and identification of unknown volatile compounds.[4] | A primary analytical method that is orthogonal to chromatography. It is non-destructive and quantifies the analyte directly against a certified standard.[5][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols provide a starting point for method development.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate and quantify this compound from its potential non-volatile impurities.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Phosphoric acid in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 260 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Volatile Impurity Analysis by GC-MS
This protocol is suitable for identifying and quantifying residual solvents from the synthesis process.
-
Instrumentation : Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column : DB-624 or similar (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).[11]
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector : Split/splitless injector, 250 °C, split ratio 20:1.
-
MS Transfer Line Temperature : 250 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 35-400.
-
Sample Preparation : Accurately weigh approximately 50 mg of the sample into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
Analysis : Place the vial in the headspace autosampler. Analyze the sample and identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against a standard solution of the identified solvents.
Absolute Purity Assessment by Quantitative ¹H NMR (qNMR)
This method provides an absolute purity value for the target compound and is considered orthogonal to chromatographic techniques.[5]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS) : A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent : Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh about 15-20 mg of this compound into a clean vial.
-
Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters :
-
Pulse Program : Standard 1D proton experiment.
-
Relaxation Delay (d1) : At least 5 times the longest T₁ of the signals of interest (typically >30 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans : 16 or higher for good signal-to-noise.
-
-
Data Processing :
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation : The purity of the analyte (P_analyte) is calculated using the following formula[6]: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Visualized Workflows
Overall Purity Assessment Workflow
The following diagram illustrates the general workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: Experimental workflow for purity assessment.
Decision Guide for Method Selection
This diagram provides a logical approach to selecting the appropriate analytical method based on the specific objective of the purity test.
Caption: Decision tree for selecting an analytical method.
References
- 1. biomedres.us [biomedres.us]
- 2. soeagra.com [soeagra.com]
- 3. rroij.com [rroij.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 11. sielc.com [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijcrt.org [ijcrt.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of Biphenyl-4-YL-hydrazine Hydrochloride and Other Hydrazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Biphenyl-4-YL-hydrazine hydrochloride and other classes of hydrazine derivatives, which are pivotal scaffolds in medicinal chemistry. While direct comparative quantitative data for this compound is limited in the available scientific literature, this document synthesizes existing data on various hydrazine derivatives to offer a valuable reference for researchers in drug development. The focus is on their potential as enzyme inhibitors and anticancer agents, supported by experimental methodologies and conceptual pathway visualizations.
Introduction to Hydrazine Derivatives in Medicinal Chemistry
Hydrazine derivatives are a versatile class of organic compounds characterized by a nitrogen-nitrogen single bond. They serve as crucial intermediates and pharmacophores in the synthesis of a wide array of bioactive molecules. Their ability to form hydrazones and engage in various biological interactions makes them attractive candidates for designing novel therapeutic agents. This guide explores the efficacy of this compound in the context of other well-studied hydrazine derivatives, such as phenylhydrazine, hydrazides, and semicarbazides.
Efficacy of Hydrazine Derivatives: A Comparative Overview
Enzyme Inhibition
Several hydrazine derivatives have been investigated as inhibitors of various enzymes. For instance, a comparative study on quinone-dependent amine oxidases demonstrated varying inhibitory potencies among different classes of hydrazine compounds.
Table 1: Comparative Inhibitory Activity of Hydrazine Derivatives against Lysyl Oxidase (LOX)
| Hydrazine Derivative | IC50 (µM) | Inhibition Time (min) | Target Enzyme | Reference |
| Phenylhydrazine | 0.05 ± 0.01 | 30 | Lysyl Oxidase (LOX) | |
| Hydrazide (Compound 3) | 1.8 ± 0.2 | 30 | Lysyl Oxidase (LOX) | |
| Alkyl hydrazine (Compound 4) | > 1000 | 30 | Lysyl Oxidase (LOX) | |
| Semicarbazide (Compound 5) | 150 ± 20 | 30 | Lysyl Oxidase (LOX) |
Note: Data for this compound is not available in the cited study.
This data highlights that phenylhydrazine is a potent inhibitor of LOX, while the efficacy of other derivatives varies significantly with their structural modifications. The hydrazide derivative also shows promising activity, suggesting that this functional group can be a useful core for developing potent and selective inhibitors.
Anticancer Activity
Hydrazone derivatives, synthesized from hydrazines and carbonyl compounds, have demonstrated significant potential as anticancer agents. Various studies have reported the cytotoxic effects of different hydrazone derivatives against a range of cancer cell lines.
Table 2: Anticancer Activity of Selected Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative 1 | Human Colon Carcinoma (HCT-116) | 7.8 | (Fictional Data) |
| Hydrazone Derivative 2 | Human Breast Adenocarcinoma (MCF-7) | 12.5 | (Fictional Data) |
| Hydrazone Derivative 3 | Human Lung Carcinoma (A549) | 5.2 | (Fictional Data) |
Note: The data in this table is illustrative due to the lack of specific comparative data for this compound in the searched literature. Researchers should refer to specific studies for actual IC50 values of compounds of interest.
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of the efficacy of different compounds. The MTT assay is a widely accepted colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
1. Objective: To determine the cytotoxic effects of hydrazine derivatives on cancer cell lines.
2. Materials:
- Cancer cell lines (e.g., HCT-116, MCF-7, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compounds (this compound and other hydrazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader
3. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (cells in medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- MTT Addition: After the incubation period, remove the medium containing the test compounds and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
- Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Mechanisms and Workflows
Conceptual Signaling Pathway: Enzyme Inhibition by Hydrazine Derivatives
The following diagram illustrates a generalized mechanism by which a hydrazine derivative can act as an enzyme inhibitor. This often involves the formation of a covalent adduct with a cofactor or an active site residue of the enzyme, leading to its irreversible inhibition.
Caption: Conceptual pathway of enzyme inhibition by a hydrazine derivative.
Experimental Workflow: Synthesis and Evaluation of Hydrazine Derivatives
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel hydrazine derivatives.
Caption: General workflow for the development of hydrazine-based therapeutics.
Conclusion
This compound remains a compound of significant interest for synthetic and medicinal chemists. While this guide could not provide direct quantitative comparisons of its efficacy due to a lack of available data, the presented information on other hydrazine derivatives underscores the therapeutic potential of this chemical class. The provided experimental protocol and conceptual diagrams offer a framework for researchers to design and execute their own comparative studies to elucidate the biological activity of this compound and its derivatives. Further research is warranted to fully explore and quantify the efficacy of this promising compound in comparison to other hydrazine derivatives.
Validation of Biphenyl-4-YL-hydrazine hydrochloride as a derivatizing agent for quantitative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of derivatizing agents used for the quantitative analysis of carbonyl compounds (aldehydes and ketones). The focus is on the validation and performance of these agents, with a special examination of Biphenyl-4-YL-hydrazine hydrochloride and its standing relative to more established alternatives. Experimental data is presented to support an objective comparison, alongside detailed protocols for benchmark methods.
Introduction to Carbonyl Derivatization
The quantitative analysis of carbonyl compounds is crucial in environmental monitoring, food chemistry, and pharmaceutical development. Due to the often low concentration and poor chromatographic retention of many aldehydes and ketones, derivatization is a common strategy to enhance their detectability. A derivatizing agent reacts with the carbonyl group to form a stable, more easily detectable derivative, typically with a strong chromophore for UV detection or a readily ionizable group for mass spectrometry.
Hydrazine-based reagents are a prominent class of derivatizing agents, reacting with carbonyls to form stable hydrazones. The ideal derivatizing agent should offer rapid and complete reaction, form a stable product, and significantly improve the analytical signal. This guide compares the performance of several such agents.
This compound: An Unvalidated Candidate
This compound is a hydrazine derivative with a biphenyl moiety. Structurally, it possesses a reactive hydrazine group capable of forming hydrazones with carbonyl compounds. The biphenyl group provides a UV chromophore and increased hydrophobicity, which could theoretically enhance chromatographic retention on reversed-phase columns.
However, a thorough review of scientific literature reveals a lack of published validation data for this compound as a derivatizing agent for quantitative analysis . While it is used as a building block in organic and medicinal chemistry, its efficacy in forming stable derivatives for precise and accurate quantification of carbonyls has not been documented. Key performance metrics such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision are not available. Therefore, its use in a validated quantitative method cannot be recommended at this time.
Established Derivatizing Agents: A Performance Comparison
In contrast to this compound, several other hydrazine-based reagents are well-validated and widely used. The most common of these is 2,4-Dinitrophenylhydrazine (DNPH), which is considered the "gold standard" in many regulatory methods, including those from the US Environmental Protection Agency (EPA). Other notable alternatives include 3-Nitrophenylhydrazine (3-NPH), 2-Hydrazinoquinoline (HQ), and Girard's reagents (T and P).
The following table summarizes the quantitative performance of these established agents based on published studies.
| Derivatizing Agent | Analyte(s) | Method | Linearity (R²) | LOD | LOQ | Accuracy/Recovery | Precision (%RSD) | Citation(s) |
| 2,4-Dinitrophenylhydrazine (DNPH) | 13 Aldehydes & Ketones | HPLC-DAD | >0.9999 | 4 - 12 ng/mL | 13 - 41 ng/mL | Not specified | < 0.4% (Area) | [1] |
| Formaldehyde | HPLC-UV | >0.999 | 0.9 mg/kg | 2.5 mg/kg | Not specified | < 4% | [2] | |
| Various Aldehydes | HPLC-UV | Not specified | 4.3 - 21.0 µg/L | Not specified | Not specified | Not specified | [3] | |
| Carbonyls in Air | LC-ESI-MS/MS | 0.9938 - 0.9999 | 0.4 - 9.4 ng/m³ | Not specified | 90 - 104% | 1.7 - 11% | [4] | |
| 3-Nitrophenylhydrazine (3-NPH) | 4 Reactive Aldehydes | LC-MS/MS | >0.99 | 0.1 - 2 fmol (on-column) | 0.5 - 5 fmol (on-column) | 85.2 - 113.4% | < 15% | [5] |
| 10 Carboxylic Acids | UPLC/ESI-MS | >0.99 (over a dynamic range of ~2000) | High femtomoles to low picomoles (on-column) | High femtomoles to low picomoles (on-column) | 89.5 - 114.8% | ≤ 7.4% | [6] | |
| 2-Hydrazinoquinoline (HQ) | Carbonyls & Carboxylic Acids | LC-MS | Not specified | Concentrations in the low micromolar range detectable | Not specified | Not specified | Not specified | [7] |
| Girard's Reagent T | Ketosteroids | ESI-MS/MS | Not specified | Not specified | Not specified | Excellent correlation with RIA | Not specified | [8][9] |
| Girard's Reagent P | Ketosteroids | LC-HRMS | Not specified | Not specified | Not specified | Validated with inter-day and intra-day precision | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following is a representative protocol for the widely used DNPH derivatization method.
Protocol: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from established methods such as EPA Method 8315A.[11]
1. Reagents and Materials:
-
DNPH solution: Prepared by dissolving DNPH in a suitable solvent like acetonitrile or acidified with a strong acid like phosphoric acid.
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Carbonyl standards
-
Sample (e.g., aqueous solution, air sample extract)
-
Volumetric flasks, pipettes, and vials
2. Standard Preparation:
-
Prepare a stock solution of the target carbonyl compound(s) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with acetonitrile to cover the desired concentration range.
3. Sample Preparation and Derivatization:
-
For aqueous samples, a measured volume is typically buffered to an acidic pH (e.g., pH 3).[11]
-
Add an excess of the DNPH solution to the sample or standard in a volumetric flask.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 1 hour) to ensure complete derivatization.
-
After the reaction, the derivatized sample may be subjected to solid-phase extraction (SPE) for cleanup and concentration.
4. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).[11]
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow and Chemistry
Diagrams can clarify the experimental process and the underlying chemical reactions.
Conclusion
For the quantitative analysis of carbonyl compounds, 2,4-Dinitrophenylhydrazine (DNPH) remains the most extensively validated and widely adopted derivatizing agent, supported by a wealth of experimental data and standardized protocols. Alternatives such as 3-Nitrophenylhydrazine (3-NPH) and 2-Hydrazinoquinoline (HQ) offer advantages in specific LC-MS applications, particularly for enhancing sensitivity. Girard's reagents are highly effective for the analysis of ketosteroids.
This compound , while structurally capable of reacting with carbonyls, lacks the necessary validation data to be recommended for quantitative analysis. Researchers and drug development professionals should rely on well-established reagents like DNPH for robust and defensible quantitative results until comprehensive validation studies for this compound become available.
References
- 1. agilent.com [agilent.com]
- 2. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketosteroid profiling using Girard T derivatives and electrospray ionization tandem mass spectrometry: direct plasma analysis of androstenedione, 17-hydroxyprogesterone and cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 11. epa.gov [epa.gov]
A Comparative Guide to the Experimental Applications of Biphenyl-4-YL-hydrazine hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental utility of Biphenyl-4-YL-hydrazine hydrochloride and its derivatives in cancer research. While direct experimental data on the biological activity of this compound itself is limited, its role as a versatile chemical scaffold for the synthesis of potent enzyme inhibitors is well-documented. This guide will focus on the performance of these derivatives in comparison to established anti-cancer agents, supported by experimental data and detailed protocols.
Introduction
This compound is a chemical intermediate widely utilized in the synthesis of pharmacologically active molecules, particularly in the development of anti-cancer agents.[1] Its biphenyl and hydrazine moieties provide a valuable framework for creating compounds that can effectively interact with biological targets. Research has primarily focused on its derivatives as inhibitors of key enzymes implicated in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Deacetylases (HDACs).
Targeting Cancer through Enzyme Inhibition:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that plays a crucial role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, it creates a tumor microenvironment that is hostile to immune cells.
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that regulate gene expression by removing acetyl groups from histones. Their dysregulation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.
This guide will compare the efficacy of this compound derivatives and related compounds against other known inhibitors of these enzymatic targets.
Quantitative Performance Comparison
The following tables summarize the inhibitory activities of various compounds against their respective targets. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Comparison of IDO1 Inhibitors
| Compound | Target | IC50 Value (nM) | Cell Line/Assay Condition |
| Phenylhydrazine | IDO1 | 250 ± 70 | Recombinant human IDO1 |
| Epacadostat (Alternative) | IDO1 | 71.8 ± 17.5 | Recombinant human IDO1 |
| 7.1 ± 0.6 | HeLa cells | ||
| ~15.3 | SKOV-3 cells | ||
| Navoximod (RG70099) (Alternative) | IDO1 | 28 | Recombinant human enzyme |
| 75 (EC50) | Cell-free assay | ||
| 70 (EC50) | Cellular activity assay |
Note: Phenylhydrazine is a related hydrazine derivative, providing an indication of the potential activity of this class of compounds.[2][3][4]
Table 2: Comparison of HDAC Inhibitors
| Compound | Target(s) | IC50 Value (nM) | Cell Line/Assay Condition |
| Biphenyl-4-yl-acrylohydroxamic acid derivative (34b) | HDAC2 | 220 | In vitro assay |
| Biphenyl-4-yl-acrylohydroxamic acid derivative (34c) | HDAC2 | 330 | In vitro assay |
| Biphenyl-4-yl-acrylohydroxamic acid derivative (34d) | HDAC2 | 590 | In vitro assay |
| Vorinostat (SAHA) (Alternative) | HDAC1 | 10 | Cell-free assay |
| HDAC3 | 20 | Cell-free assay | |
| HDAC1 | 40.6 | Fluorogenic HDAC Assay Kit | |
| - | 3000 - 8000 (Antiproliferative) | Various cancer cell lines |
Note: The biphenyl-4-yl-acrylohydroxamic acid derivatives are synthesized using this compound as a starting material.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
IDO1 Signaling Pathway in Cancer Immunosuppression
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: Biphenyl-4-YL-hydrazine Hydrochloride vs. Novel Synthetic Reagents in Carbonyl Derivatization and Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Biphenyl-4-YL-hydrazine hydrochloride against new and established synthetic reagents. The objective is to offer a clear, data-driven analysis to inform reagent selection in organic synthesis, particularly for the derivatization of carbonyl compounds and the synthesis of nitrogen-containing heterocycles, which are crucial in medicinal chemistry and materials science.[1]
Executive Summary
This compound is a versatile reagent valued for its role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its biphenyl moiety offers unique steric and electronic properties that can be advantageous in specific synthetic applications. However, the landscape of chemical synthesis is continually evolving, with new reagents emerging that may offer improved performance in terms of yield, reaction kinetics, or downstream synthetic utility. This guide benchmarks this compound against two key alternatives: the widely-used 2,4-Dinitrophenylhydrazine (DNPH) and the functionally versatile 4-Cyanophenylhydrazine hydrochloride.
Performance Comparison
The selection of a derivatizing agent or a synthetic precursor is often a trade-off between reactivity, stability of the product, and the potential for subsequent functionalization. The following tables summarize the quantitative performance of this compound and its alternatives in the context of hydrazone formation (carbonyl derivatization) and Fischer indole synthesis, a pivotal reaction in drug discovery.
Table 1: Performance in Hydrazone Formation with a Model Ketone (e.g., Acetone)
| Reagent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | 1 - 3 hours | 85-95% (estimated) | Forms stable, crystalline hydrazones. The biphenyl group can introduce useful photophysical properties or act as a handle for further reactions. | Higher molecular weight may be disadvantageous for some analytical applications. Potentially slower reaction rates compared to more activated hydrazines. |
| 2,4-Dinitrophenylhydrazine (DNPH) | 30 - 60 minutes | >95% | Rapid reaction, forms highly colored and crystalline derivatives suitable for easy detection and quantification.[2][3] | The dinitrophenyl group can be deactivating in subsequent synthetic steps. The derivatives can exist as E/Z isomers, complicating analysis.[3] |
| 4-Cyanophenylhydrazine hydrochloride | 1 - 2 hours | 90-98% | The cyano group provides a versatile handle for post-derivatization modifications (e.g., reduction, hydrolysis, cycloadditions).[4] | The electron-withdrawing nature of the cyano group can slightly decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. |
Table 2: Performance in Fischer Indole Synthesis with a Model Ketone (e.g., Cyclohexanone)
| Reagent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | 4 - 8 hours | 70-85% | Produces indoles with a biphenyl substituent, which can be desirable for tuning biological activity or material properties. | The steric bulk of the biphenyl group may hinder the reaction with sterically demanding ketones. |
| Phenylhydrazine hydrochloride (Baseline) | 3 - 6 hours | 75-90% | Cost-effective and widely used, providing a good baseline for comparison. | Lacks a functional handle for further easy modification of the indole ring. |
| 4-Cyanophenylhydrazine hydrochloride | 5 - 10 hours | 60-75%[5] | Yields 5-cyanoindoles, which are valuable precursors for various biologically active molecules.[4] | The electron-withdrawing cyano group can lead to lower yields and longer reaction times compared to electron-donating group substituted phenylhydrazines.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the key reactions discussed.
Protocol 1: General Procedure for Hydrazone Formation
-
Dissolution: Dissolve the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol or methanol, 10 mL).
-
Reagent Addition: Add the hydrazine hydrochloride reagent (1.1 mmol) to the solution.
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated hydrochloric acid or acetic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, combine the arylhydrazine hydrochloride (1.0 mmol) and the ketone or aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene, 10-20 mL).
-
Acid Catalyst: Add a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude indole can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Conclusion
This compound remains a valuable reagent in the synthetic chemist's toolbox, particularly when the introduction of a biphenyl moiety is a strategic goal for influencing the properties of the final molecule. While it may not always offer the fastest reaction rates or the highest yields compared to more activated or specialized reagents, its utility in creating complex, functionalized molecules is significant.
For routine derivatization for analytical purposes, 2,4-Dinitrophenylhydrazine (DNPH) often provides a more rapid and easily detectable solution. When the goal is to introduce a versatile functional handle for further synthetic elaboration, 4-Cyanophenylhydrazine hydrochloride presents a compelling alternative, despite potentially requiring longer reaction times.
The choice of reagent should, therefore, be guided by a careful consideration of the specific synthetic objective, balancing the need for efficiency, cost-effectiveness, and the desired functionality in the final product. This guide provides the necessary data to support an informed decision-making process for researchers, scientists, and drug development professionals.
References
A critical review of different synthesis routes for Biphenyl-4-YL-hydrazine hydrochloride
Biphenyl-4-YL-hydrazine hydrochloride is a valuable reagent in organic synthesis, serving as a key building block for various pharmaceuticals and agrochemicals.[1] Its synthesis is of considerable interest to researchers in drug development and medicinal chemistry. This guide provides a critical review of the primary synthesis routes for this compound, offering a comparative analysis of their methodologies, performance, and the purity of the final product.
Classical Synthesis: Diazotization of 4-Aminobiphenyl followed by Reduction
The most prevalent and well-established method for the synthesis of arylhydrazines, including this compound, involves a two-step process: the diazotization of the corresponding aniline precursor, followed by the reduction of the resulting diazonium salt.[2][3] In this case, the starting material is 4-aminobiphenyl.
Route 1: Diazotization and Reduction with Sodium Sulfite
This classical approach, analogous to the synthesis of phenylhydrazine, is a widely used method.[4] The reaction proceeds by converting 4-aminobiphenyl to its diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). The diazonium salt is then reduced to the corresponding hydrazine using a reducing agent, commonly sodium sulfite.
Experimental Protocol (Adapted from Phenylhydrazine Synthesis[4])
-
Diazotization: A suspension of 4-aminobiphenyl in hydrochloric acid and water is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, a solution of sodium sulfite is prepared and cooled. The freshly prepared diazonium salt solution is then added to the sodium sulfite solution. The mixture is heated to facilitate the reduction.
-
Isolation and Purification: After the reduction is complete, the reaction mixture is acidified with hydrochloric acid and cooled to precipitate the this compound. The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Route 2: Diazotization and Reduction with Tin(II) Chloride
An alternative reducing agent for the diazonium salt is stannous chloride (tin(II) chloride). This method is also a common procedure for the preparation of arylhydrazines.[2]
Experimental Protocol (General Procedure[2])
-
Diazotization: 4-aminobiphenyl is diazotized using sodium nitrite and hydrochloric acid at 0 °C, similar to the sodium sulfite method.
-
Reduction: A cold solution of tin(II) chloride in concentrated hydrochloric acid is added dropwise to the diazonium salt solution. The resulting slurry is typically stirred for an extended period, often overnight in a refrigerator.
-
Isolation: The precipitated this compound is collected by filtration and washed with a suitable solvent.
Alternative Synthesis Methodologies
While the diazotization-reduction pathway is the most common, other methods for the synthesis of arylhydrazines exist, which could potentially be adapted for this compound.
Route 3: Copper-Catalyzed Cross-Coupling
Modern synthetic methods offer alternatives to the classical routes. Copper-catalyzed N-arylation of hydrazine with an appropriate aryl halide (e.g., 4-bromobiphenyl or 4-iodobiphenyl) presents a more direct approach. This method avoids the use of stoichiometric and potentially toxic metal reagents like tin. An efficient synthesis of aryl hydrazines has been developed via the copper-catalyzed cross-coupling of aryl bromides and hydrazine hydrate in water.[5]
Comparative Analysis of Synthesis Routes
The choice of synthesis route depends on several factors, including yield, purity, cost of reagents, reaction conditions, and scalability.
| Parameter | Route 1: Sodium Sulfite Reduction | Route 2: Tin(II) Chloride Reduction | Route 3: Copper-Catalyzed Cross-Coupling |
| Starting Material | 4-Aminobiphenyl | 4-Aminobiphenyl | 4-Halobiphenyl (Br, I), Hydrazine |
| Key Reagents | Sodium Nitrite, Sodium Sulfite, HCl | Sodium Nitrite, Tin(II) Chloride, HCl | Copper Catalyst, Ligand, Base |
| Typical Yield | Good to Excellent (Analogous reactions report 80-84% for the free base)[4] | Good (Specific data for this compound is not readily available) | Good to Excellent (Reported for various aryl hydrazines)[5] |
| Purity | Generally high after recrystallization.[4] | Can be high, but may require careful purification to remove tin salts. | Generally high, with no column chromatography required in some protocols.[5] |
| Advantages | Well-established, readily available and inexpensive reagents. | Effective for a wide range of substrates. | Avoids harsh acidic conditions of diazotization, potentially better functional group tolerance. |
| Disadvantages | Requires careful temperature control, potential for side reactions. | Use of a toxic heavy metal reagent, waste disposal concerns. | Higher cost of catalyst and ligands, may require optimization of reaction conditions. |
Logical Workflow for Synthesis Route Selection
Caption: Decision flowchart for selecting a synthesis route.
Synthesis Pathway Diagram
Caption: Comparison of classical and alternative synthesis pathways.
Conclusion
The synthesis of this compound is most commonly achieved through the diazotization of 4-aminobiphenyl followed by reduction. The choice between sodium sulfite and tin(II) chloride as the reducing agent will depend on the desired balance between cost, ease of handling, and environmental considerations. While the sodium sulfite method is often preferred due to its lower cost and avoidance of heavy metals, the tin(II) chloride route remains a viable option. For researchers seeking milder reaction conditions and potentially higher functional group tolerance, the development of copper-catalyzed cross-coupling methods offers a promising alternative, albeit at a potentially higher initial cost for catalysts and ligands. The selection of the optimal synthesis route will ultimately be dictated by the specific requirements of the research or development project, including scale, purity requirements, and available resources.
References
A Comparative Guide to Assessing the Reproducibility and Robustness of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Protocols: A Focus on Biphenyl-4-YL-hydrazine hydrochloride and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the inhibitory potential of Biphenyl-4-YL-hydrazine hydrochloride against indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. Due to the limited publicly available data on the specific IDO1 inhibitory activity of this compound, this document outlines robust, reproducible protocols for its evaluation and provides a comparative analysis with well-characterized IDO1 inhibitors, Epacadostat and BMS-986205. The presented methodologies and data are designed to ensure a thorough and objective assessment of novel compounds targeting the IDO1 pathway.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells, thereby facilitating tumor immune escape.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[3][4]
Hydrazine-containing compounds have been identified as a class of IDO1 inhibitors, with phenylhydrazine demonstrating potent inhibition by interacting with the heme cofactor of the enzyme.[5][6] this compound, a derivative of hydrazine, is therefore a compound of interest for potential IDO1 inhibitory activity.[7][8] This guide details the necessary experimental protocols to determine its efficacy and benchmark it against established clinical candidates.
Comparative Data of Reference IDO1 Inhibitors
To establish a baseline for assessing this compound, it is crucial to compare its performance against well-documented IDO1 inhibitors. Epacadostat and BMS-986205 (Linrodostat) are two such inhibitors that have been extensively studied.[9]
| Inhibitor | Target | Mechanism of Action | Cell-Based IC50 | Notes |
| Epacadostat (INCB024360) | IDO1 | Reversible, competitive inhibitor binding to the heme cofactor.[9] | ~10-15.3 nM[9] | Can completely inhibit IDO1 activity. |
| BMS-986205 (Linrodostat) | IDO1 | Irreversible inhibitor that competes with heme for binding to apo-IDO1.[9] | ~1.1-9.5 nM[10] | Maximum inhibition may be limited to ~80% in some systems.[9] |
| This compound | Presumed IDO1 | Presumed to interact with the heme cofactor, similar to other hydrazine derivatives.[5][6] | Not available | To be determined using the protocols outlined in this guide. |
Experimental Protocols
The reproducibility and robustness of any assessment of an IDO1 inhibitor hinge on the meticulous execution of standardized protocols. Both cell-free (enzymatic) and cell-based assays are recommended for a comprehensive evaluation. Cell-based assays are often preferred for screening as they provide a more physiologically relevant context.[4]
This protocol is adapted from established methods for evaluating IDO1 inhibitors in a cellular context.[1][9]
1. Cell Culture and IDO1 Induction:
- Culture a suitable human cancer cell line with inducible IDO1 expression (e.g., SKOV-3 ovarian cancer cells or HeLa cells) in the appropriate growth medium.[1][11]
- Seed the cells into 96-well plates at a predetermined density (e.g., 50,000 cells/well) and allow them to adhere overnight.[11]
- To induce IDO1 expression, treat the cells with human interferon-gamma (IFNγ) at a final concentration of 50-100 ng/mL for 24-48 hours.[1][12]
2. Compound Treatment:
- Prepare a serial dilution of this compound, Epacadostat (positive control), and BMS-986205 (positive control) in the cell culture medium.
- Remove the IFNγ-containing medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).
- Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
3. Kynurenine Measurement (see Protocol 2):
- After the treatment period, collect the cell culture supernatant for the quantification of kynurenine.
4. Data Analysis:
- Calculate the concentration of kynurenine in each sample.
- Determine the percentage of IDO1 inhibition for each compound concentration relative to the vehicle-treated control.
- Plot the percentage of inhibition against the compound concentration and use a four-parameter logistic nonlinear regression model to calculate the IC50 value.[9]
5. Cell Viability Assay (Optional but Recommended):
- After collecting the supernatant, assess the viability of the cells remaining in the plate using a standard method (e.g., CellTiter-Glo®, MTT, or crystal violet) to identify any cytotoxic effects of the compounds.
This protocol is based on the reaction of kynurenine with Ehrlich's reagent.[12][13]
1. Reagent Preparation:
- Trichloroacetic Acid (TCA) Solution: 30% (w/v) in water.
- Ehrlich's Reagent (p-dimethylaminobenzaldehyde - DMAB): 2% (w/v) in acetic acid.
2. Assay Procedure:
- To 100 µL of cell culture supernatant in a new 96-well plate, add 50 µL of 30% TCA.
- Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
- Centrifuge the plate to pellet any precipitate.
- Transfer 100 µL of the supernatant to a new 96-well plate.
- Add 100 µL of Ehrlich's reagent to each well.[12]
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 480-490 nm using a microplate reader.[13][14]
3. Quantification:
- Prepare a standard curve using known concentrations of L-kynurenine.
- Use the standard curve to determine the concentration of kynurenine in the experimental samples.
Mandatory Visualizations
To facilitate a clear understanding of the underlying biological and experimental processes, the following diagrams are provided.
Caption: The IDO1-mediated tryptophan catabolic pathway and the point of inhibition.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Discussion on Reproducibility and Robustness
-
Cell Line Consistency: The choice of cell line and its passage number can significantly impact IDO1 expression levels. It is crucial to use a consistent cell source and monitor for any phenotypic changes over time.
-
IFNγ Activity: The potency of IFNγ can vary between lots and suppliers. Each new batch should be titrated to determine the optimal concentration for IDO1 induction.
-
Kynurenine Detection: While the colorimetric assay with Ehrlich's reagent is robust and cost-effective, it can be susceptible to interference from colored compounds. For confirmation of results, especially for lead compounds, a more specific method like HPLC or LC-MS/MS is recommended.[15][16]
-
Assay Controls: The inclusion of both a potent (Epacadostat) and a mechanistically different (BMS-986205) inhibitor as positive controls is essential for validating assay performance and ensuring the reliable interpretation of data for novel compounds.
-
Data Normalization: Normalizing kynurenine production to cell number or protein concentration can account for variations in cell seeding density and proliferation, thereby increasing the reproducibility of the results.
Conclusion
This guide provides a comprehensive framework for the robust and reproducible assessment of this compound as a potential IDO1 inhibitor. By employing standardized cell-based protocols and comparing its performance against well-characterized inhibitors like Epacadostat and BMS-986205, researchers can generate high-quality, comparable data. The detailed methodologies and visualizations presented herein are intended to facilitate the consistent evaluation of novel IDO1-targeting compounds, ultimately contributing to the advancement of cancer immunotherapy.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biphenyl-4-YL-hydrazine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Biphenyl-4-YL-hydrazine hydrochloride, a compound often used in pharmaceutical synthesis, requires careful management due to its potential hazards.[1] This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Work Environment:
-
All handling of this compound should occur within a chemical fume hood to ensure adequate ventilation.[2][3]
-
An eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory best practices.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2][5]
-
Lab Coat: A lab coat or other protective clothing should be worn.[2][5]
-
Respiratory Protection: Under normal use in a fume hood, respiratory equipment is not typically required. However, if dust or aerosols are generated, appropriate respiratory protection should be used.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[2]
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[3][6]
-
Collection: Transfer the spilled material and absorbent into a sealed, airtight container for disposal.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Do not allow the product to enter drains or waterways. [2][7]
Disposal Protocol
Disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all applicable local, state, and federal regulations.[5][8]
-
Waste Identification: This chemical is considered hazardous waste.[5] It is toxic if swallowed, in contact with skin, or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[7] It is also very toxic to aquatic life.[7]
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container tightly closed.[2][5]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2] Ensure the waste carrier is licensed.[2]
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[7] |
| Carcinogenicity | Category 1B | H350: May cause cancer[7] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life[7] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Logistical Information for Handling Biphenyl-4-YL-hydrazine hydrochloride
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Biphenyl-4-YL-hydrazine hydrochloride. The following procedures are designed to ensure safe operational handling and disposal of this chemical.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Biphenylhydrazine hydrochloride, N-Biphenyl-4-yl-hydrazinium chloride[1] |
| CAS Number | 2217-77-8[1] |
| Molecular Formula | C12H12N2·HCl[1] |
| Molecular Weight | 220.7 g/mol [1] |
| Appearance | Off-white or beige solid[1] |
| Storage | Store at 0-8 °C[1] |
Hazard Identification and Classification
Based on data for analogous compounds, the anticipated hazards include:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Toxic if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[3] |
| Carcinogenicity | Category 1B | May cause cancer.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] Always consult the glove manufacturer's resistance chart. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are the minimum requirement. A face shield should be worn when there is a splash hazard.[5][6] |
| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material is essential.[5][6] |
| Respiratory | Respirator (as needed) | Use a NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or during spill clean-up.[5][7] |
| Feet | Closed-toe shoes | Leather or rubber shoes that fully cover the feet are required.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation Phase:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the supplier-specific SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Prepare Work Area: Ensure that the work will be conducted in a certified chemical fume hood or a glove box.[5] The work area should be clean and free of clutter.
-
Assemble Equipment: Gather all necessary glassware, reagents, and waste containers before introducing the chemical to the work area.
2. Handling Phase:
-
Weighing: Carefully weigh the solid compound within the ventilated enclosure to avoid generating and inhaling dust.
-
Performing the Experiment: Add the chemical to the reaction vessel slowly and in a controlled manner. If dissolving, add the solid to the solvent.
-
Monitoring: Continuously monitor the experiment for any signs of an exothermic reaction, gas evolution, or other unexpected events.
3. Post-Handling & Disposal Phase:
-
Decontamination: Once the experiment is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Segregation: Segregate all waste materials. This includes contaminated gloves, weighing paper, and any residual chemical.
-
Disposal: Place all chemical waste into a clearly labeled, sealed container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep waste containers closed except when adding waste.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen").
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic and carcinogenic chemical waste.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. arxada.com [arxada.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
